Ldha-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22BrNO4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
methyl 4-bromo-3-(hexoxymethyl)-1-hydroxyindole-2-carboxylate |
InChI |
InChI=1S/C17H22BrNO4/c1-3-4-5-6-10-23-11-12-15-13(18)8-7-9-14(15)19(21)16(12)17(20)22-2/h7-9,21H,3-6,10-11H2,1-2H3 |
InChI Key |
LNJDVRYHCQLOSZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ldha-IN-9: An In-Depth Technical Guide to a Novel Class of Lactate Dehydrogenase A Inhibitors
Executive Summary: While the specific compound "Ldha-IN-9" is not explicitly detailed in currently available scientific literature, this guide provides a comprehensive overview of a representative, potent, and orally bioavailable Lactate (B86563) Dehydrogenase A (LDHA) inhibitor, herein referred to as Compound 21, based on extensive research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its discovery, synthesis, mechanism of action, and biological activity. The content is structured to meet the needs of a technical audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Role of LDHA in Cancer Metabolism
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[1] Lactate dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating NAD+ and sustaining high glycolytic rates.[2][3] Upregulation of LDHA is observed in numerous cancers and is associated with tumor progression, metastasis, and poor prognosis.[2] Consequently, LDHA has emerged as a critical therapeutic target in oncology.[4] LDHA inhibitors aim to disrupt the metabolic machinery of cancer cells, leading to reduced proliferation and increased cell death.[4]
Discovery of a Novel Succinic Acid Monoamide-Based LDHA Inhibitor
Compound 21 belongs to a novel class of LDHA inhibitors characterized by a succinic acid monoamide motif.[2] Its discovery was the result of a structure-activity relationship (SAR) study aimed at optimizing a previously identified lead compound. The research focused on enhancing potency and oral bioavailability.[2]
Mechanism of Action
Compound 21 acts as an allosteric inhibitor of LDHA.[2] X-ray co-crystal structures reveal that it binds to a distinct allosteric site located between the two subunits of the LDHA tetramer.[2] This binding mode is different from competitive inhibitors that target the active site.
Synthesis of Compound 21
The synthesis of Compound 21 and its analogs involves a multi-step process. A general synthetic scheme is provided below.
General Synthesis Workflow
Caption: General synthetic workflow for Compound 21.
Experimental Protocol: General Procedure for Amide Coupling
The synthesis of the succinic acid monoamide core involves a standard amide coupling reaction. For example, to prepare a related analog (compound 5), 3-(4-chlorophenyl)-4-methoxy-4-oxobutanoic acid is used as the starting material.[2]
-
Reactants: 3-(4-chlorophenyl)-4-methoxy-4-oxobutanoic acid (0.2 g, 0.824 mmol) is reacted with the appropriate amine.
-
Coupling Agents: A standard peptide coupling reagent, such as HATU or HBTU, is used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Solvent: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by column chromatography on silica (B1680970) gel to yield the final compound.[2]
Biological Activity and Data
The biological activity of Compound 21 and its analogs has been extensively characterized through various in vitro assays.
In Vitro Enzyme Inhibition
Compound 21 demonstrates potent inhibition of LDHA with a 16-fold greater selectivity for LDHA over the LDHB isoform.[2]
| Compound | LDHA IC50 (nM)[2] | LDHB IC50 (nM)[2] | Selectivity (LDHB/LDHA)[2] |
| Compound 6 | 46 | >16000 | >350 |
| Compound 21 | 72 | 1150 | 16 |
Cellular Activity
Compound 21 effectively reduces lactate production and inhibits glycolysis in pancreatic cancer cell lines.[2]
| Cell Line | Assay | Effect of Compound 21 (15 µM)[2] |
| MIA PaCa-2 | Intracellular Lactate Levels | Significant reduction at 6h and 24h time points. |
| MIA PaCa-2 | Glycolysis Rate Assay (Seahorse) | Inhibition of glycolytic flux. |
| MIA PaCa-2 | Antiproliferative Activity | Inhibits proliferation. |
| Patient-derived 3D Organoids | Antiproliferative Activity | Inhibits proliferation. |
Pharmacokinetics
Unlike many existing LDHA inhibitors, Compound 21 exhibits favorable pharmacokinetic properties, including up to 73% oral bioavailability in mice.[2]
| Parameter | Value[2] |
| Oral Bioavailability (F%) | Up to 73% in mice |
| Cumulative Half-life (t1/2) | > 4 hours in mice |
Experimental Protocols
LDHA Enzyme Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
LDHA Inhibition Assay Workflow
Caption: Workflow for the LDHA enzyme activity assay.
-
Assay Components: The reaction mixture contains LDHA enzyme, NADH, and the test compound in a suitable buffer (e.g., Tris-HCl).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, pyruvate.
-
Detection: The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.
-
Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
Cellular Lactate Production Assay
This assay measures the effect of the inhibitor on lactate secretion by cancer cells.
-
Cell Culture: Cancer cells (e.g., A549 or NCI-H1975) are seeded in 96-well plates and allowed to adhere.[1]
-
Treatment: The cells are treated with varying concentrations of the test compound for a specified duration (e.g., 4 hours).[1]
-
Sample Collection: The cell culture supernatant is collected.
-
Lactate Measurement: The lactate concentration in the supernatant is measured using a commercial lactate assay kit or a biochemical analyzer.[1]
-
Data Analysis: The reduction in lactate formation in treated cells is compared to untreated controls.[1]
Signaling Pathway Context
LDHA is a downstream effector in major cancer-promoting signaling pathways. Its inhibition can have broader effects on cancer cell biology.
Simplified Glycolytic Pathway and LDHA Inhibition
Caption: Impact of Compound 21 on the glycolytic pathway.
Inhibition of LDHA by Compound 21 blocks the conversion of pyruvate to lactate, leading to a buildup of pyruvate.[2] This can force the cell to redirect pyruvate into the mitochondria for oxidative phosphorylation, a less favorable metabolic state for many cancer cells, and can lead to metabolic stress and cell death.[2]
Conclusion
The development of potent and selective LDHA inhibitors like Compound 21 represents a promising therapeutic strategy for cancers that rely on aerobic glycolysis. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this novel class of inhibitors. The detailed protocols and structured data serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery, facilitating further investigation and development of LDHA-targeted therapies.
References
- 1. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. summit.sfu.ca [summit.sfu.ca]
Ldha-IN-9 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Lactate (B86563) Dehydrogenase A (LDHA) Inhibitors
Introduction
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology, primarily due to its central role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][2] Unlike normal cells, which primarily rely on oxidative phosphorylation for energy production, many cancer cells exhibit increased glycolysis even in the presence of oxygen, leading to a high rate of glucose conversion to lactate.[1][3] LDHA catalyzes the final step in this process, the conversion of pyruvate (B1213749) to lactate, which is crucial for regenerating NAD+ to sustain high glycolytic rates.[3][4] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion, metastasis, and immune evasion.[3][5][6] Consequently, inhibiting LDHA is a promising strategy to disrupt cancer cell metabolism, induce cell death, and potentially enhance anti-tumor immunity.[1][7]
While a specific compound designated "Ldha-IN-9" is not extensively documented in the scientific literature, this guide provides a comprehensive overview of the mechanism of action of well-characterized small molecule LDHA inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
LDHA inhibitors function by binding to the LDHA enzyme and impeding its catalytic activity, thereby blocking the conversion of pyruvate to lactate.[1][8] This inhibition leads to several downstream effects that are detrimental to cancer cells:
-
Disruption of Glycolysis and ATP Production: By preventing the regeneration of NAD+ from NADH, LDHA inhibition slows down the glycolytic pathway, leading to a reduction in ATP production.[1][9] This energy depletion can induce metabolic stress and inhibit cell proliferation.[1]
-
Induction of Oxidative Stress: The inhibition of LDHA can redirect pyruvate from lactate production into the mitochondria for oxidative phosphorylation.[3] This metabolic shift can increase the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][7]
-
Alteration of the Tumor Microenvironment: By reducing lactate secretion, LDHA inhibitors can help to normalize the acidic tumor microenvironment.[3] This can have profound effects on tumor invasion, metastasis, and the function of immune cells.[3][7]
-
Enhancement of Anti-Tumor Immunity: The accumulation of lactate in the tumor microenvironment is known to suppress the activity of immune cells, such as T cells and natural killer (NK) cells.[7] By reducing lactate levels, LDHA inhibitors may enhance the efficacy of immunotherapies.[7]
Quantitative Data on Representative LDHA Inhibitors
The following tables summarize the in vitro and cellular activities of several well-characterized LDHA inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected LDHA Inhibitors
| Compound | Target | IC50 | Ki | Notes |
| Compound 7 | Human LDHA | 0.36 µM[3] | - | Identified through virtual screening.[3] |
| ML-05 | LDHA | - | - | IC50 on B16F10 cells was 23 µM.[7] |
| Compound 6 | LDHA | 46 nM[5] | - | Orally bioavailable inhibitor for pancreatic cancer.[5] |
| Compound 21 | LDHA | 72 nM[5] | - | Structurally related to Compound 6.[5] |
| GSK2837808A | Human LDHA | 2.6 nM[9] | - | Selective for LDHA over LDHB.[9] |
| (R)-GNE-140 | LDHA | 3 nM[9] | - | Potent inhibitor with nanomolar activity.[9] |
| FX-11 | LDHA | - | 8 µM[9] | Reversible and competitive inhibitor.[9] |
| Galloflavin | LDH-A / LDH-B | - | 5.46 µM (LDH-A), 15.06 µM (LDH-B)[9] | Binds to the free enzyme.[10] |
| LDHA-IN-3 | LDHA | 145.2 nM[9] | - | Noncompetitive inhibitor.[9] |
Table 2: Cellular Activity of Selected LDHA Inhibitors
| Compound | Cell Line(s) | EC50 / Cellular Effect |
| Compound 7 | A549, NCI-H1975 | EC50 of 5.5 µM and 3.0 µM, respectively.[11] |
| ML-05 | B16F10 | IC50 of 23 µM; dose-dependently inhibited ATP production.[7] |
| Compound 21 | MIA PaCa-2 | Reduced intracellular lactate levels at 15 µM.[5] |
| FX-11 | Lymphoma and pancreatic cancer xenografts | Showed antitumor activity.[9] |
Experimental Protocols
The characterization of LDHA inhibitors involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
LDHA Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.
Principle: The conversion of pyruvate to lactate by LDHA is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
General Protocol:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), NADH, and purified recombinant human LDHA enzyme.
-
Add the test compound at various concentrations (and a vehicle control, e.g., DMSO).
-
Incubate the mixture for a pre-determined time at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
Cellular Lactate Production Assay
This assay quantifies the effect of an LDHA inhibitor on lactate secretion from cancer cells.
Principle: Lactate secreted into the cell culture medium is measured using a colorimetric or fluorometric assay kit.
General Protocol:
-
Seed cancer cells (e.g., A549, MIA PaCa-2) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content.
-
Determine the EC50 value for the inhibition of lactate production.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an LDHA inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value for cell growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 3. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [PDF] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Ldha-IN-9: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate (B86563) dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis, is a critical therapeutic target in oncology due to its upregulation in various cancers, a phenomenon associated with the Warburg effect. Inhibition of LDHA disrupts cancer cell metabolism, leading to reduced proliferation and apoptosis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ldha-IN-9, a potent and selective inhibitor of LDHA. This compound, also identified as Compound 1g in its primary publication, is chemically known as methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate.[1][2] This document details the quantitative inhibitory data of this compound and its analogs, outlines the experimental protocols for its evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Introduction: The Role of LDHA in Cancer Metabolism
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, converting glucose to lactate even in the presence of oxygen. This metabolic reprogramming, known as the Warburg effect, is crucial for the rapid growth and proliferation of tumors. Lactate dehydrogenase A (LDHA) is the enzyme responsible for the conversion of pyruvate (B1213749) to lactate, a terminal step in glycolysis. The elevated expression of LDHA in cancer cells leads to increased lactate production, which contributes to an acidic tumor microenvironment, promoting tumor invasion, metastasis, and immune evasion. Consequently, targeting LDHA with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.
This compound is a novel, highly potent inhibitor of LDHA, belonging to a series of 1-hydroxy(and 1-alkoxy, 1-acyloxy)indole derivatives.[1][2] It demonstrates significant potential as a therapeutic agent due to its high selectivity for LDHA over the LDHB isoform and its demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines and in vivo models.[1][2]
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved the synthesis and biological evaluation of 53 derivatives of the 1-hydroxy(and 1-alkoxy, 1-acyloxy)indole scaffold.[2] The core structure and the key pharmacophoric features contributing to the inhibitory activity are highlighted by the potent and selective nature of this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound and a selection of its key analogs against human LDHA are summarized in the table below. The data highlights the critical role of specific substitutions on the indole (B1671886) ring system.
| Compound ID | Chemical Name | LDHA IC₅₀ (nM)[1][2] | DLD-1 GI₅₀ (µM)[1][2] |
| This compound (1g) | methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate | 25 ± 1.12 | 27 ± 1.2 |
Note: A comprehensive table including all 53 analogs is pending access to the full-text publication.
Key SAR Insights
The potent inhibitory activity of this compound is attributed to specific structural features:
-
1-Hydroxyindole (B3061041) Core: This scaffold serves as the foundational structure for potent LDHA inhibition.
-
C3-Substituent: The (n-hexyloxy)methyl group at the C3 position is crucial for activity. It is suggested to provide significant hydrogen bonding and hydrophobic interactions within the enzyme's active site.[2]
-
C4-Bromo Substitution: The bromine atom at the C4 position likely contributes to the overall binding affinity.
-
C2-Carboxylate Group: The methyl ester at the C2 position is a common feature among this series of inhibitors.
The high selectivity of this compound for LDHA over LDHB underscores the importance of subtle structural differences between the isoforms that can be exploited for the design of isoform-specific inhibitors.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's biological activity.
LDHA Enzymatic Inhibition Assay
The inhibitory activity of this compound against LDHA was determined using a continuous spectrophotometric assay that monitors the oxidation of NADH to NAD⁺.
Principle: Lactate dehydrogenase catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm.
Materials:
-
Recombinant human LDHA enzyme
-
Tris-HCl buffer (e.g., 0.2 M, pH 7.3)
-
NADH solution (e.g., 6.6 mM)
-
Sodium pyruvate solution (e.g., 30 mM)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and sodium pyruvate in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is included.
-
Initiate the reaction by adding the LDHA enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The initial linear portion of the reaction curve is used for analysis.
-
The rate of reaction is calculated from the slope of the absorbance versus time plot.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (GI₅₀ Determination)
The anti-proliferative activity of this compound was assessed against the DLD-1 human colorectal adenocarcinoma cell line using the Sulforhodamine B (SRB) assay.
Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.
Materials:
-
DLD-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Sulforhodamine B (SRB) solution (e.g., 0.4% in 1% acetic acid)
-
Tris base solution (e.g., 10 mM)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 510-570 nm
Procedure:
-
Seed DLD-1 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at an appropriate wavelength (e.g., 510 nm).
-
The Growth Inhibition 50 (GI₅₀) value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
This compound Mechanism of Action: Inhibition of Glycolysis and Induction of Apoptosis
This compound exerts its anti-cancer effects by inhibiting LDHA, which leads to a disruption of the glycolytic pathway and subsequently induces apoptosis.
Caption: this compound inhibits LDHA, blocking lactate production and inducing apoptosis.
Experimental Workflow for this compound Evaluation
The evaluation of this compound and its analogs follows a structured workflow from synthesis to in vivo testing.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of LDHA with promising anti-cancer properties. Its 1-hydroxyindole scaffold provides a robust platform for the development of novel therapeutics targeting cancer metabolism. The structure-activity relationship of this series of compounds highlights the importance of specific substitutions at the C3 and C4 positions of the indole ring for achieving high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds as next-generation cancer therapies. Further research, including the elucidation of the complete SAR for the entire compound series and detailed mechanistic studies, will be crucial in advancing this promising inhibitor towards clinical applications.
References
An In-depth Technical Guide to the Binding Site of Small Molecule Inhibitors on Lactate Dehydrogenase A (LDHA)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the binding interactions of small molecule inhibitors with the human Lactate (B86563) Dehydrogenase A (LDHA) enzyme. While specific data for a compound designated "Ldha-IN-9" is not publicly available, this document synthesizes data from well-characterized LDHA inhibitors to provide a representative and technically detailed understanding of the key binding site.
Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, LDHA is upregulated to support the high glycolytic rate known as the Warburg effect, making it a compelling target for anticancer drug development.[3][4] Understanding the precise binding interactions of inhibitors is paramount for the rational design of potent and selective therapeutic agents.
The LDHA Active Site: A Prime Target for Inhibition
The active site of LDHA is a well-defined pocket that accommodates the binding of the cofactor NADH and the substrate pyruvate.[5][6] Many small molecule inhibitors are designed to be competitive with either the substrate or the cofactor, or both. The binding of these inhibitors prevents the catalytic activity of the enzyme, thereby reducing lactate production and inducing metabolic stress in cancer cells.[3]
Key features of the LDHA active site include:
-
A Cofactor Binding Pocket: This region binds the NADH molecule. Inhibitors targeting this pocket are often NADH-competitive.[6][7][8]
-
A Substrate Binding Pocket: This area is responsible for binding pyruvate. Inhibitors that mimic the structure of pyruvate can bind here.
-
Key Amino Acid Residues: Several residues are crucial for the binding of both natural substrates and synthetic inhibitors. These include residues that form hydrogen bonds, salt bridges, and hydrophobic interactions.
Quantitative Binding Data of Representative LDHA Inhibitors
The potency of LDHA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Lower values indicate higher potency. The following table summarizes quantitative data for several representative LDHA inhibitors, illustrating the range of potencies that have been achieved.
| Inhibitor | IC50 (µM) | Kd (µM) | Assay Type | Reference |
| Compound 7 | 0.36 | 1.1 | Enzymatic Assay, ITC | [9] |
| Compound 11 | 0.33 | 0.95 | Enzymatic Assay, ITC | [10] |
| Pyrazole-based Lead | Low nM | - | Enzymatic Assay | [11] |
| N-hydroxyindole-based | 2.20 - 14.4 | - | Enzymatic Assay | [6][7] |
| Fisetin | 0.066 | - | Enzymatic Assay | [12] |
| Luteolin | 1.792 | - | Enzymatic Assay | [12] |
| Quercetin | 33.647 | - | Enzymatic Assay | [12] |
Key Molecular Interactions at the LDHA Active Site
Structural studies, primarily through X-ray crystallography and molecular docking, have revealed the specific interactions that govern the binding of inhibitors to the LDHA active site.
Hydrogen Bonding: Hydrogen bonds are critical for the high-affinity binding of many LDHA inhibitors. Key residues involved in forming hydrogen bonds include:
Salt Bridge Interactions: The positively charged side chain of Arg168 is a key residue that often forms a salt bridge with a negatively charged group (e.g., a carboxylate) on the inhibitor.[11]
Hydrophobic Interactions: The active site pocket also contains hydrophobic residues that contribute to inhibitor binding through van der Waals interactions.
The following diagram illustrates a representative binding mode of a small molecule inhibitor within the LDHA active site, highlighting the key interacting residues.
Caption: Representative binding of a small molecule inhibitor to the LDHA active site.
Experimental Protocols for Characterizing Inhibitor Binding
A variety of experimental techniques are employed to identify and characterize the binding of inhibitors to LDHA. The following workflow outlines a typical process.
Caption: Experimental workflow for LDHA inhibitor discovery and characterization.
4.1. Enzymatic Activity Assay
This is the primary method for determining the inhibitory potency (IC50) of a compound. The assay monitors the LDHA-catalyzed conversion of pyruvate to lactate by measuring the decrease in NADH absorbance at 340 nm.
-
Reagents:
-
Recombinant human LDHA protein
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Add LDHA, NADH, and the test compound to a microplate well.
-
Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition at various compound concentrations.
-
Fit the data to a dose-response curve to calculate the IC50 value.[13]
-
4.2. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor binding to its target.
-
Instrumentation: Microcalorimeter (e.g., MicroCal iTC200)
-
Procedure:
-
Place a solution of LDHA protein in the sample cell.
-
Fill the injection syringe with a solution of the inhibitor.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[10]
-
4.3. X-ray Crystallography
This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the LDHA protein, revealing the precise binding mode and key interactions.
-
Procedure:
-
Protein Crystallization: Crystallize the LDHA protein, either alone (for soaking experiments) or in the presence of the inhibitor (for co-crystallization).
-
Soaking or Co-crystallization:
-
Soaking: Soak the apo-LDHA crystals in a solution containing the inhibitor.
-
Co-crystallization: Mix the inhibitor with the LDHA protein solution before setting up crystallization trials.
-
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-inhibitor complex. Refine the model to obtain the final structure.[6][7]
-
Allosteric Inhibition: An Alternative Approach
While the active site is the most common target for LDHA inhibitors, allosteric sites—binding sites distinct from the active site—have also been identified.[12][14] Allosteric inhibitors can offer advantages such as higher selectivity and a different mechanism of action.[14] The development of allosteric inhibitors represents a promising avenue for future research.
Conclusion
The active site of LDHA presents a highly druggable target for the development of novel cancer therapeutics. A detailed understanding of the key binding interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the successful design and optimization of potent and selective LDHA inhibitors. While the specific details of "this compound" are not available, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this field.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. scispace.com [scispace.com]
- 7. [PDF] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PDF.js viewer [summit.sfu.ca]
- 14. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
Ldha-IN-9 and the Inhibition of the Warburg Effect: A Technical Overview
Disclaimer: Extensive searches for a specific compound designated "Ldha-IN-9" have not yielded any publicly available information. It is possible that this is a novel, unpublished, or internal compound name. This document will therefore provide a comprehensive technical guide on the role of Lactate (B86563) Dehydrogenase A (LDHA) inhibitors in targeting the Warburg effect, using data from well-characterized inhibitors as illustrative examples.
Introduction: The Warburg Effect and the Central Role of LDHA
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis).[1][2][3] This metabolic reprogramming provides cancer cells with a rapid means of generating ATP and essential biosynthetic precursors for proliferation.[1][4]
Lactate dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating NAD+ which is essential for sustained glycolysis.[3][4][5] In numerous cancers, LDHA is overexpressed and its activity is elevated, correlating with tumor growth, metastasis, and poor prognosis.[2][4][6] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[4][5][7] Inhibiting LDHA is expected to reverse the Warburg effect, leading to metabolic stress, reduced proliferation, and increased cell death in cancer cells.[7]
Mechanism of Action of LDHA Inhibitors
LDHA inhibitors function by binding to the LDHA enzyme, thereby blocking its catalytic activity.[7] This inhibition prevents the conversion of pyruvate to lactate.[7] The primary consequences of LDHA inhibition include:
-
Decreased Lactate Production: A direct outcome of inhibiting LDHA is a reduction in the synthesis and secretion of lactate.[4][7] This can alter the tumor microenvironment, which is often acidic due to high lactate levels.[4]
-
Disruption of Glycolysis: By preventing NAD+ regeneration, LDHA inhibitors impede the glycolytic flux, leading to a bottleneck in this central metabolic pathway.[7][8]
-
Metabolic Rewiring: Inhibition of LDHA can force cancer cells to shift their metabolism from glycolysis towards oxidative phosphorylation in the mitochondria for energy production.[4]
-
Induction of Oxidative Stress: The increased reliance on mitochondrial respiration can lead to an elevation in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[9]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: By disrupting the energy supply and inducing metabolic stress, LDHA inhibitors can suppress cancer cell growth and trigger programmed cell death.[4][7]
Quantitative Data on LDHA Inhibition
The following tables summarize the in vitro efficacy of several representative LDHA inhibitors.
Table 1: In Vitro Potency of Selected LDHA Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 7 | LDHA | 0.36 | A549, NCI-H1975 | [4] |
| FX11 | LDHA | 8 (Ki) | - | [4] |
| Gossypol | LDHA | 1.9 (Ki) | - | [4] |
| N-Hydroxyindole-based inhibitor | LDHA | - | - | [4] |
| Oxamate | LDHA | - | HeLa, SiHa | [1][10] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. A lower value indicates higher potency.
Table 2: Cellular Effects of LDHA Inhibition
| Compound/Method | Cell Line | Effect | Quantitative Change | Reference |
| Oxamate (24h) | HeLa, SiHa | Glucose Uptake | Decreased | [1][10] |
| Oxamate (24h) | HeLa, SiHa | Lactate Production | Decreased | [1][10] |
| Oxamate (24h) | HeLa, SiHa | ATP Levels | Decreased | [1][10] |
| LDHA Knockdown | CESC cells | Glucose Uptake | Decreased | [1][10] |
| LDHA Knockdown | CESC cells | Lactate Production | Decreased | [1][10] |
| LDHA Knockdown | CESC cells | ATP Levels | Decreased | [1][10] |
| Compound 7 (5, 10, 20 µM for 4h) | A549, NCI-H1975 | Lactate Formation | Significantly Decreased | [4] |
Experimental Protocols
LDHA Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of purified LDHA.
Principle: The enzymatic activity of LDHA is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.
Materials:
-
Purified human LDHA enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 50 mM Hepes, 100 mM NaCl, 2 mM DTT, pH 7.2)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding sodium pyruvate to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Principle: Lactate concentration in the cell culture supernatant is measured using a colorimetric or fluorometric assay kit. These kits typically utilize lactate oxidase and a probe to generate a detectable signal proportional to the lactate concentration.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lactate assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4, 24, or 48 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or protein content.
Cell Viability/Cytotoxicity Assay (LDH Release Assay)
This assay assesses cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[12] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product.[12] The amount of color formed is proportional to the number of lysed cells.[12]
Materials:
-
Cancer cell line
-
Test compound
-
LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with the test compound for the desired time.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a provided lysis solution).
-
Transfer an aliquot of the culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Figure 1: The Warburg Effect and the inhibitory action of this compound on LDHA.
Figure 2: A generalized experimental workflow for evaluating LDHA inhibitors.
Conclusion
The inhibition of LDHA presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells that exhibit the Warburg effect. While specific data on "this compound" is not publicly available, the extensive research on other LDHA inhibitors demonstrates the potential of this therapeutic approach. By disrupting glycolysis, reducing lactate production, and inducing metabolic stress, LDHA inhibitors can effectively suppress tumor cell growth. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel LDHA inhibitors and their potential translation into clinical applications. Further research is warranted to explore the efficacy of this class of inhibitors, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of lactate dehydrogenase A compromises tumor progression by downregulation of the Warburg effect in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Warburg: LDHA activates RAC for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH cytotoxicity assay [protocols.io]
Ldha-IN-9 and its Impact on Glycolysis: An In-depth Technical Guide
Disclaimer: Information regarding a specific molecule designated "Ldha-IN-9" is not publicly available in the searched scientific literature. This guide will therefore focus on a representative and well-characterized Lactate (B86563) Dehydrogenase A (LDHA) inhibitor, Compound 7 , as described in the literature, to illustrate the core principles, data, and methodologies relevant to the study of LDHA inhibitors and their impact on glycolysis. The information presented is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals in this field.
Introduction: The Role of LDHA in Glycolysis and Cancer Metabolism
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+.[1] The LDH enzyme is a tetramer composed of two major subunits, LDHA and LDHB.[2][3] The LDHA isoform preferentially catalyzes the conversion of pyruvate to lactate, a key step in aerobic glycolysis, also known as the Warburg effect.[4][5] Many cancer cells exhibit this metabolic phenotype, relying on glycolysis for rapid ATP production and the generation of biosynthetic precursors, even in the presence of oxygen.[6][7]
The overexpression of LDHA is observed in numerous human tumors and is often correlated with tumor size, metastasis, and poor prognosis.[2] The increased production of lactate by cancer cells contributes to an acidic tumor microenvironment, which facilitates tumor invasion and metastasis.[2] Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells.[4][6] LDHA inhibitors aim to disrupt the glycolytic pathway, leading to decreased lactate production, metabolic stress, and ultimately, reduced cancer cell proliferation and survival.[4]
Quantitative Data on LDHA Inhibitors
The following table summarizes the quantitative data for the representative LDHA inhibitor, Compound 7, and other selected inhibitors for comparative purposes.
| Compound | Target | IC50 (µM) | Cell Line | Effect on Lactate Production | Reference |
| Compound 7 | Human LDHA | 8.3 ± 0.5 | A549, NCI-H1975 | Significantly decreased | [2] |
| Compound 10 | Human LDHA | 10.2 ± 0.7 | A549, NCI-H1975 | Not explicitly stated for lactate, but showed antiproliferative activity | [2] |
| Oxamate | LDHA | Dose-dependent cytotoxicity (10 and 20 mM tested for metabolism) | HeLa, SiHa | Decreased | [6] |
| FX11 | LDHA | Not specified in provided text | Various cancer models | Reduced lactate levels | [4][5] |
| Galloflavin | LDHA | Not specified in provided text | Various cancer models | Reduced lactate levels | [4] |
Experimental Protocols
In Vitro LDHA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.
-
Materials:
-
Purified human LDHA enzyme
-
Assay buffer (e.g., 50 mM Hepes, 100 mM NaCl, 2 mM DTT, pH 7.2)
-
NADH (cofactor)
-
Pyruvate (substrate)
-
Test compound (e.g., Compound 7) dissolved in DMSO
-
96-well plate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.
-
Add the purified LDHA enzyme to the mixture and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with an LDHA inhibitor.
-
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975)
-
Cell culture medium and supplements
-
Test compound
-
Lactate assay kit (commercial) or a biochemical analyzer (e.g., Nova Bioprofile Flex analyzer)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions or a biochemical analyzer.[2]
-
Normalize the lactate levels to the cell number or total protein content.
-
Cell Viability/Proliferation Assay (e.g., MTT or CCK8 Assay)
This assay assesses the effect of the LDHA inhibitor on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
MTT or CCK8 reagent
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
Add the MTT or CCK8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of LDHA inhibition in the glycolytic pathway.
Caption: Experimental workflow for evaluating LDHA inhibitors.
Signaling Pathways and Downstream Effects
The inhibition of LDHA triggers a cascade of cellular events beyond the immediate block in lactate production. By preventing the conversion of pyruvate to lactate, LDHA inhibitors can lead to a buildup of pyruvate, which can then be shunted into the mitochondria for oxidative phosphorylation via the TCA cycle.[2] This metabolic switch can increase the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[7]
Furthermore, the activity of LDHA is intertwined with major signaling pathways implicated in cancer. For instance, LDHA expression can be regulated by transcription factors such as HIF-1α and c-Myc.[8] There is also evidence suggesting a link between LDHA and the PI3K/AKT signaling pathway, where LDHA inhibition can lead to a downregulation of this pro-survival pathway.[9][10]
Conclusion
LDHA inhibitors, exemplified here by Compound 7, represent a promising class of targeted therapies that exploit the metabolic dependencies of cancer cells. By inhibiting a key enzyme in aerobic glycolysis, these compounds can effectively disrupt tumor cell metabolism, leading to reduced proliferation and increased cell death. The in-depth understanding of their mechanism of action, coupled with robust experimental validation, is crucial for the continued development of these agents as effective cancer therapeutics. The methodologies and data presented in this guide provide a framework for the evaluation and characterization of novel LDHA inhibitors.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism and clinical significance of LDHA in HER2-mediated progression of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactate dehydrogenase A (LDHA)-mediated lactate generation promotes pulmonary vascular remodeling in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Selective LDHA Inhibitors
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Ldha-IN-9." This guide therefore provides a comprehensive overview of selective Lactate (B86563) Dehydrogenase A (LDHA) inhibitors, drawing on data and methodologies from published research on various known compounds that target this enzyme.
Introduction
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells rely heavily on glycolysis for energy production even in the presence of oxygen.[2][3] This metabolic reprogramming makes LDHA a compelling therapeutic target in oncology.[4][5] Inhibition of LDHA can disrupt the energy supply of cancer cells, leading to reduced proliferation and cell death.[3] Selective LDHA inhibitors are being investigated for their potential in cancer therapy and other diseases with altered metabolic states.[3][6]
Core Signaling Pathway: Glycolysis and Lactate Production
LDHA plays a pivotal role in the final step of anaerobic glycolysis. By converting pyruvate to lactate, it also regenerates NAD+ from NADH, which is essential for maintaining a high glycolytic rate.[1][2] This process is particularly important in the tumor microenvironment, where lactate accumulation contributes to acidosis, immune evasion, and metastasis.[4][6]
Quantitative Data for Selective LDHA Inhibitors
The following tables summarize key quantitative data for several well-characterized selective LDHA inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Inhibitory Activity of Selective LDHA Inhibitors
| Compound | Target | IC50 (nM) | Ki (µM) | Selectivity (vs. LDHB) | Reference |
| GSK2837808A | hLDHA | 2.6 | - | ~16.5-fold | [7] |
| (R)-GNE-140 | hLDHA | 3 | - | ~1.7-fold (vs hLDHB IC50 of 5 nM) | [7] |
| AZ-33 | LDHA | 500 | - | - | [7] |
| FX11 | LDHA | - | <10 | - | [3] |
| Galloflavin | LDHA | - | 5.46 | ~2.75-fold (vs LDHB Ki of 15.06 µM) | [7] |
| Sodium Oxamate | LDHA | - | - | Specific for LDH-A | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. hLDHA/B: human LDHA/B.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of enzyme inhibitors. Below are generalized methodologies for key assays used in the characterization of selective LDHA inhibitors.
LDHA Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA. The rate of NADH oxidation (or NAD+ reduction) is monitored spectrophotometrically.
Principle: LDHA catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is proportional to the enzyme activity.[8]
Materials:
-
Purified recombinant human LDHA
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADH
-
Sodium pyruvate
-
Test compound (inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADH solution, and the test compound at various concentrations.
-
Add the LDHA enzyme solution to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the sodium pyruvate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.[8]
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Cellular Lactate Production Assay
This assay quantifies the effect of an LDHA inhibitor on lactate secretion from cancer cells, providing a measure of target engagement in a cellular context.
Principle: LDHA inhibition in cells is expected to decrease the conversion of pyruvate to lactate, leading to reduced lactate levels in the cell culture medium.[4]
Materials:
-
Cancer cell line known to overexpress LDHA (e.g., A549, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-24 hours).[4]
-
Collect the cell culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Analyze the data to determine the effect of the inhibitor on lactate production.
Cell Proliferation Assay
This assay assesses the impact of LDHA inhibition on the growth and viability of cancer cells.
Principle: By disrupting glycolysis, LDHA inhibitors can reduce the ATP supply and biomass required for cell proliferation, leading to cytostatic or cytotoxic effects.[4]
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as required by the specific assay protocol.
-
Measure the signal (absorbance or fluorescence/luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental and Screening Workflow
The discovery and characterization of novel selective LDHA inhibitors typically follow a structured workflow, from initial screening to in-depth cellular and in vivo validation.
Conclusion
Selective LDHA inhibitors represent a promising therapeutic strategy for cancers that exhibit a dependence on aerobic glycolysis. The development of potent and selective compounds requires a rigorous evaluation process, including detailed biochemical and cellular characterization. While no information is available for "this compound," the methodologies and data presented for known inhibitors provide a solid framework for researchers and drug development professionals working in this area. Continued research into novel LDHA inhibitors holds the potential to yield new and effective treatments for various malignancies.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A (LDHA)-mediated lactate generation promotes pulmonary vascular remodeling in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Biological Function of Lactate Dehydrogenase A (LDHA) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Ldha-IN-9" could not be identified in publicly available scientific literature. This guide focuses on the well-characterized Lactate (B86563) Dehydrogenase A (LDHA) inhibitor, LDHA-IN-3 , and other notable inhibitors of this target. The principles, experimental protocols, and data presented herein provide a comprehensive framework for understanding the biological function and therapeutic potential of inhibiting LDHA.
Introduction to LDHA as a Therapeutic Target
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate with the concomitant regeneration of NAD+ from NADH.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," where cells preferentially metabolize glucose to lactate even in the presence of oxygen.[1] This metabolic reprogramming provides cancer cells with a rapid means of generating ATP and essential biosynthetic precursors to support their high proliferation rates.
Elevated LDHA expression is a hallmark of numerous cancers and is often correlated with tumor progression, metastasis, and poor prognosis.[1] The increased production of lactate by cancer cells contributes to an acidic tumor microenvironment, which facilitates invasion, angiogenesis, and immune evasion.[1] Consequently, the inhibition of LDHA has emerged as a promising therapeutic strategy to selectively target cancer metabolism.
Mechanism of Action of LDHA Inhibitors
LDHA inhibitors function by binding to the LDHA enzyme and preventing its catalytic activity. This leads to a cascade of downstream effects within cancer cells:
-
Inhibition of Lactate Production: The most direct consequence is the reduced conversion of pyruvate to lactate.
-
Metabolic Reprogramming: The accumulation of pyruvate can force a metabolic shift from glycolysis towards oxidative phosphorylation in the mitochondria.
-
Increased Oxidative Stress: The increased reliance on mitochondrial respiration can lead to an elevation in reactive oxygen species (ROS).[2][3]
-
Induction of Apoptosis: The combination of metabolic stress and increased ROS can trigger programmed cell death (apoptosis).[2][3]
-
Inhibition of Cell Proliferation: By disrupting the energy supply and inducing cell death, LDHA inhibitors can suppress cancer cell growth.
Featured Inhibitor: LDHA-IN-3
LDHA-IN-3, also known as 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB), is a potent, noncompetitive inhibitor of LDHA.[2][3][4] Its noncompetitive nature suggests that it binds to a site on the enzyme distinct from the active site for pyruvate or NADH.
Quantitative Data for LDHA Inhibitors
The following table summarizes the inhibitory potency of LDHA-IN-3 and other well-characterized LDHA inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Cell-based Potency (EC50) | Mechanism of Action | Reference(s) |
| LDHA-IN-3 (PSTMB) | LDHA | IC50: 145.2 nM | Cytotoxic to MCF-7 cells | Noncompetitive | [2][4] |
| FX11 | LDHA | Ki: 8 µM | IC50: 49.27 µM (BxPc-3), 60.54 µM (MIA PaCa-2) | Competitive with NADH | [5] |
| GSK2837808A | LDHA, LDHB | IC50: 2.6 nM (LDHA), 43 nM (LDHB) | EC50: 400 nM - >30 µM (panel of 30 cell lines) | Not specified | [6][7] |
| (R)-GNE-140 | LDHA, LDHB | IC50: 3 nM (LDHA), 5 nM (LDHB) | Proliferation IC50: 0.8 µM (IDH1 mutant chondrosarcoma) | Not specified | [8][9] |
| Compound 7 | LDHA | IC50: 0.36 µM | EC50: 5.5 µM (A549), 3.0 µM (NCI-H1975) | Not specified | [1] |
Signaling Pathways and Experimental Workflows
LDHA Inhibition and its Downstream Effects
Caption: Mechanism of action for LDHA inhibitors like LDHA-IN-3.
Experimental Workflow for Evaluating LDHA Inhibitors
Caption: A typical preclinical evaluation workflow for LDHA inhibitors.
Detailed Experimental Protocols
LDHA Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified LDHA.
Principle: The assay measures the rate of NADH oxidation to NAD+, which is catalyzed by LDHA during the conversion of pyruvate to lactate. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified recombinant human LDHA
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5)
-
Pyruvate solution
-
NADH solution
-
Test compound (e.g., LDHA-IN-3) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the microplate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the purified LDHA enzyme to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of an LDHA inhibitor on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (e.g., LDHA-IN-3)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of each well at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Extracellular Lactate Production Assay
Objective: To measure the effect of an LDHA inhibitor on lactate secretion by cancer cells.
Principle: This assay quantifies the concentration of L-lactate in the cell culture medium. Commercially available kits typically use an enzymatic reaction where lactate is oxidized by lactate dehydrogenase to produce a product that can be detected colorimetrically or fluorometrically.
Materials:
-
Cancer cells treated with the LDHA inhibitor as in the proliferation assay.
-
Commercial lactate assay kit (e.g., from Abcam, Promega, or Cayman Chemical).
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with the LDHA inhibitor for the desired time.
-
Collect the cell culture supernatant from each well.
-
Perform the lactate assay on the supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture to the samples and incubating for a specific time.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the lactate concentration in each sample based on a standard curve generated with known lactate concentrations.
Conclusion
The inhibition of LDHA represents a promising strategy in oncology by targeting the metabolic vulnerabilities of cancer cells. Compounds like LDHA-IN-3 demonstrate potent and specific inhibition of this enzyme, leading to reduced lactate production, increased oxidative stress, and ultimately, cancer cell death. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug developers working to advance LDHA inhibitors into clinical applications. Further research will continue to elucidate the full therapeutic potential of this class of compounds, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDHA-IN-3 | Lactate Dehydrogenase | 227010-33-5 | Invivochem [invivochem.com]
- 3. LDHA-IN-3 | CAS#:227010-33-5 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Ldha-IN-9 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate (B1213749) to lactate with the concomitant oxidation of NADH to NAD+.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDHA is often overexpressed.[3][4] This upregulation of LDHA is associated with tumor progression and metastasis, making it an attractive therapeutic target in oncology.[5][6] LDHA inhibitors, such as Ldha-IN-9, are being investigated as potential anti-cancer agents by targeting this metabolic vulnerability.[3]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on LDHA. The described method is a colorimetric assay that measures the decrease in NADH absorbance, which is directly proportional to LDHA activity.
Principle of the Assay
The enzymatic activity of LDHA is determined by monitoring the rate of NADH oxidation. In the presence of pyruvate, LDHA catalyzes the conversion of NADH to NAD+. NADH absorbs light at 340 nm, while NAD+ does not. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the LDHA activity.[7] The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH oxidation in the presence of the compound.
Data Presentation
Table 1: Inhibitory Activity of this compound and Reference Compounds against LDHA
| Compound | IC50 (µM) | Assay Conditions |
| This compound | Data not available | Recombinant human LDHA, Pyruvate, NADH |
| GSK2837808A | 0.0026 | Recombinant human LDHA |
| GNE-140 | 0.003 (R-enantiomer) | Recombinant human LDHA |
| Galloflavin | ~110 | Enzymatic LDH assay |
| FX-11 | Data not available | Antitumor activity in xenografts |
Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally using the protocol below.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Lactate Dehydrogenase A (LDHA)
-
This compound (or other test inhibitors)
-
Pyruvate (sodium salt)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of pyruvate in the assay buffer.
-
Prepare a stock solution of NADH in the assay buffer. Protect from light and prepare fresh daily.
-
Dilute the recombinant human LDHA enzyme in the assay buffer to the desired working concentration. Keep on ice.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
This compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Recombinant human LDHA enzyme.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding NADH and pyruvate to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer. Readings should be taken kinetically over a period of time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Mandatory Visualizations
Signaling Pathway
Caption: Role of LDHA in glycolysis and its inhibition.
Experimental Workflow
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
Ldha-IN-9: Application Notes and Protocols for Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in the metabolic pathway of cancer cells.[1][2][3] It plays a pivotal role in anaerobic glycolysis, the process by which cancer cells rapidly generate ATP and building blocks for proliferation, a phenomenon known as the "Warburg effect".[1][4] LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating the NAD+ necessary for sustained high rates of glycolysis.[1][2][3] In numerous cancers, LDHA is overexpressed and its activity is correlated with tumor progression, metastasis, and poor prognosis, making it a compelling target for anticancer drug development.[2][4][5]
Ldha-IN-9 is a potent and selective small-molecule inhibitor of LDHA. By binding to the enzyme's active site, this compound blocks the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway in cancer cells.[1] This inhibition leads to metabolic stress, a decrease in ATP production, and an increase in oxidative stress, ultimately resulting in reduced cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][6] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines.
Mechanism of Action of LDHA Inhibitors
LDHA inhibitors like this compound disrupt the metabolic processes that cancer cells rely on for their rapid growth. The primary mechanism involves the inhibition of lactate production, which has several downstream effects:
-
Disruption of Glycolysis: By preventing the regeneration of NAD+, LDHA inhibition slows down the rate of glycolysis, depriving cancer cells of a key energy source.[1]
-
Increased Oxidative Stress: The metabolic shift forced by LDHA inhibition can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[6]
-
Induction of Apoptosis: The combination of energy depletion and cellular stress can activate intrinsic apoptotic pathways, leading to cancer cell death.
Signaling Pathway of LDHA Inhibition in Cancer Cells
The inhibition of LDHA sets off a cascade of events within the cancer cell, ultimately leading to apoptosis. The following diagram illustrates the key steps in this signaling pathway.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Measuring Lactate Production in Response to Ldha-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells favor lactate production even in the presence of oxygen.[3] This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[4][5] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[4] Ldha-IN-9 is a potent inhibitor of LDHA with an IC50 of 25 nM.[6] It has demonstrated anti-proliferative effects in cancer cells and antitumor activity in mouse models.[6] This document provides a detailed protocol for a colorimetric lactate production assay to functionally assess the efficacy of this compound. By quantifying extracellular lactate, researchers can determine the dose-dependent effect of this compound on glycolytic activity in cancer cells.
Principle of the Assay
The inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate.[3] This leads to a decrease in the amount of lactate secreted by the cells into the culture medium. The lactate production assay is a quantitative, enzyme-based colorimetric assay. In this assay, lactate dehydrogenase is used to convert lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color, measured by absorbance, is directly proportional to the lactate concentration in the sample. This allows for the quantification of the inhibitory effect of this compound on lactate production.
Data Presentation
The quantitative data from the lactate production assay can be summarized in the following table to allow for clear comparison.
| Treatment Group | This compound Concentration (µM) | Lactate Concentration (mM) (Mean ± SD) | % Inhibition of Lactate Production |
| Vehicle Control | 0 | (Value) | 0% |
| This compound | 0.01 | (Value) | (Value) |
| This compound | 0.1 | (Value) | (Value) |
| This compound | 1 | (Value) | (Value) |
| This compound | 10 | (Value) | (Value) |
| This compound | 100 | (Value) | (Value) |
| Positive Control (e.g., Oxamate) | (Concentration) | (Value) | (Value) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, HeLa, or another cell line with high glycolytic activity) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Lactate Production Assay (Colorimetric)
This protocol is based on the principle of commercially available lactate assay kits.
Materials:
-
Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix)
-
L-Lactate Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at the recommended wavelength (e.g., 450 nm or 570 nm depending on the kit)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-Lactate standards by diluting the stock solution in culture medium to concentrations ranging from 0 to 10 mM.
-
Add 50 µL of each standard to separate wells of the 96-well plate in duplicate.
-
-
Sample Preparation:
-
After the treatment incubation period, carefully collect 10-20 µL of the cell culture supernatant from each well without disturbing the cells.
-
If necessary, dilute the supernatant with Lactate Assay Buffer.
-
Add 50 µL of the collected supernatant (or diluted supernatant) to separate wells of the 96-well plate in duplicate.
-
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture according to the manufacturer's instructions, typically by mixing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.
-
-
Assay Reaction:
-
Add 50 µL of the reaction mixture to each well containing the standards and samples.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM lactate standard) from all other readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the lactate concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of lactate production for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: LDHA pathway and this compound inhibition.
Caption: Workflow for the lactate production assay.
References
- 1. genecards.org [genecards.org]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Ldha-IN-X for In Vitro Glucose Uptake Assays
For Research Use Only.
Introduction
Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2][3] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is often overexpressed and plays a key role in maintaining the high glycolytic flux necessary for rapid proliferation.[1][4] Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism, leading to metabolic stress, reduced proliferation, and increased cell death.[1][5]
Ldha-IN-X is a potent and selective small-molecule inhibitor of LDHA. By blocking the conversion of pyruvate to lactate, Ldha-IN-X is expected to cause a buildup of pyruvate and a decrease in the NAD+/NADH ratio.[6] This metabolic shift can force cells to redirect pyruvate into the mitochondria for oxidative phosphorylation, potentially altering their glucose uptake and consumption rates.[7] Therefore, assessing the effect of Ldha-IN-X on glucose uptake is crucial for understanding its mechanism of action and its potential as an anti-cancer agent.
This application note provides a detailed protocol for measuring glucose uptake in vitro using the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) in cancer cells treated with Ldha-IN-X.
Principle of the Assay
The assay utilizes 2-NBDG, a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters (GLUTs).[8][9][10] Once inside the cell, 2-NBDG is phosphorylated and trapped, accumulating in the cytoplasm.[8][10] The intracellular fluorescence intensity is directly proportional to the amount of 2-NBDG taken up by the cells and can be quantified using a fluorescence microplate reader or flow cytometer. By comparing the fluorescence in cells treated with Ldha-IN-X to untreated control cells, the effect of the inhibitor on glucose uptake can be determined.
Recommended Cell Lines
A variety of cancer cell lines with high glycolytic rates are suitable for this assay. The choice of cell line should be guided by the specific research focus. Some commonly used cell lines include:
-
Breast Cancer: MCF-7, MDA-MB-231[4]
-
Pancreatic Cancer: PANC-1
-
Lung Cancer: A549, NCI-H1975[7]
-
Cervical Cancer: HeLa, SiHa[11]
-
Colon Cancer: HT29
Data Presentation
Quantitative data from the glucose uptake assay should be summarized in a clear and structured format. The following table provides an example of how to present the results.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | % Glucose Uptake (Normalized to Vehicle Control) | p-value (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 0 | 15,000 ± 1,200 | 100% | - |
| Ldha-IN-X | 0.1 | 14,500 ± 1,100 | 96.7% | >0.05 |
| Ldha-IN-X | 1 | 12,000 ± 950 | 80.0% | <0.05 |
| Ldha-IN-X | 10 | 8,000 ± 600 | 53.3% | <0.01 |
| Ldha-IN-X | 50 | 5,500 ± 450 | 36.7% | <0.001 |
| Positive Control (e.g., GLUT inhibitor) | Varies | 4,000 ± 300 | 26.7% | <0.001 |
Experimental Protocols
Materials and Reagents
-
Ldha-IN-X
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm) or Flow Cytometer (FITC channel)
-
DMSO (for dissolving Ldha-IN-X)
Protocol: 2-NBDG Glucose Uptake Assay using a Microplate Reader
-
Cell Seeding:
-
One day prior to the experiment, seed the chosen cancer cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ldha-IN-X in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared Ldha-IN-X dilutions or vehicle control.
-
Incubate the plate for the desired treatment time (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Glucose Starvation:
-
After the treatment period, gently aspirate the medium from all wells.
-
Wash the cells once with 100 µL of warm, sterile PBS.
-
Add 100 µL of glucose-free DMEM to each well and incubate for 30-60 minutes at 37°C and 5% CO₂. This step helps to normalize the basal glucose uptake rate.[1]
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM at a final concentration of 50-200 µM.
-
Remove the glucose-free medium and add 100 µL of the 2-NBDG working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C and 5% CO₂, protected from light.
-
-
Signal Termination and Measurement:
-
Remove the 2-NBDG solution and wash the cells twice with 100 µL of ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the mean fluorescence of background wells (wells with no cells) from all experimental wells.
-
Normalize the fluorescence intensity of the Ldha-IN-X treated wells to the vehicle control wells to determine the percentage of glucose uptake.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway Diagram
Caption: Effect of Ldha-IN-X on the Glycolytic Pathway.
Experimental Workflow Diagram
Caption: Workflow for the 2-NBDG Glucose Uptake Assay.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Lactate Dehydrogenase A as a Potential New Biomarker for Thyroid Cancer [e-enm.org]
- 5. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Potent Lactate Dehydrogenase A (LDHA) Inhibitors in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) Dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In the context of oncology, particularly lung cancer, the upregulation of LDHA is a key feature of the metabolic reprogramming known as the Warburg effect. This metabolic shift allows cancer cells to thrive in hypoxic tumor microenvironments, promoting proliferation, invasion, and resistance to therapy. Consequently, LDHA has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This document provides detailed application notes and protocols for the use of potent LDHA inhibitors in lung cancer research, with a focus on representative small molecules that have shown significant activity.
Mechanism of Action
Potent small-molecule inhibitors of LDHA typically bind to the active site of the enzyme, preventing the binding of its substrate, pyruvate, and the cofactor NADH. This inhibition blocks the conversion of pyruvate to lactate, leading to several downstream effects within the cancer cell:
-
Metabolic Reprogramming: Inhibition of LDHA forces a shift from glycolysis towards oxidative phosphorylation for energy production.
-
Reduced Lactate Production: A decrease in lactate secretion helps to normalize the acidic tumor microenvironment, which can impact tumor invasion and immune evasion.
-
Increased Oxidative Stress: The shift to mitochondrial respiration can lead to an increase in reactive oxygen species (ROS), inducing cellular damage and apoptosis.
-
ATP Depletion: The disruption of efficient glycolytic flux can lead to a reduction in cellular ATP levels, hampering cancer cell growth and survival.
-
Induction of Apoptosis and Autophagy: By disrupting cellular metabolism and inducing stress, LDHA inhibitors can trigger programmed cell death and autophagy in cancer cells.
Applications in Lung Cancer Research
The targeting of LDHA with potent inhibitors has demonstrated significant potential in preclinical lung cancer models. These inhibitors can be utilized in a variety of research applications to explore the role of LDHA in lung cancer biology and to evaluate novel therapeutic strategies.
-
Monotherapy: Assessing the direct anti-proliferative and cytotoxic effects of LDHA inhibition on non-small cell lung cancer (NSCLC) cell lines.
-
Combination Therapy: Investigating the synergistic effects of LDHA inhibitors with standard-of-care treatments for lung cancer, such as radiotherapy and chemotherapy. Inhibition of LDHA has been shown to sensitize cancer cells to these therapies.
-
Drug Resistance: Studying the role of LDHA in the development of resistance to targeted therapies and exploring LDHA inhibition as a strategy to overcome resistance.
-
Metabolic Studies: Elucidating the metabolic vulnerabilities of lung cancer cells and understanding the intricate metabolic pathways that are dependent on LDHA activity.
-
Biomarker Discovery: Investigating the correlation between LDHA expression levels and the response to LDHA inhibitors to identify potential biomarkers for patient stratification.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative potent LDHA inhibitors against the enzyme and in lung cancer cell lines.
Table 1: Enzymatic Inhibition of LDHA
| Compound | Target | IC50 (nM) |
| LDH-IN-1 | LDHA | 32 |
| LDH-IN-1 | LDHB | 27 |
| Compound 7 | LDHA | 360 |
Table 2: Anti-proliferative Activity in Lung Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
| LDH-IN-1 | A673 (Ewing's Sarcoma) | 1.21 |
| LDH-IN-1 | MiaPaCa2 (Pancreatic Cancer) | 2.23 |
| Compound 7 | A549 (Lung Carcinoma) | 5.5 |
| Compound 7 | NCI-H1975 (Lung Carcinoma) | 3.0 |
Note: Data for LDH-IN-1 in lung cancer cell lines was not available in the provided search results. A673 and MiaPaCa2 are included as examples of its cellular potency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LDHA Inhibition in Lung Cancer
Caption: LDHA inhibition blocks lactate production, promoting oxidative stress and apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro testing of LDHA inhibitors in lung cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of an LDHA inhibitor on lung cancer cell proliferation.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
LDHA inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the LDHA inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a dose-response curve fitting software.
Lactate Production Assay
Objective: To measure the effect of an LDHA inhibitor on lactate secretion by lung cancer cells.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
LDHA inhibitor
-
6-well plates
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the LDHA inhibitor at various concentrations for 24-48 hours.
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the total protein content or cell number in each well.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in lung cancer cells following treatment with an LDHA inhibitor.
Materials:
-
Lung cancer cell lines
-
LDHA inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the LDHA inhibitor for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an LDHA inhibitor in a mouse model of lung cancer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung cancer cells (e.g., A549)
-
Matrigel
-
LDHA inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of lung cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the LDHA inhibitor (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
Potent LDHA inhibitors represent a promising class of targeted therapies for lung cancer. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of these compounds. By elucidating the intricate roles of LDHA in lung cancer metabolism and progression, these studies will contribute to the development of novel and effective treatment strategies for this devastating disease.
Application Notes and Protocols for In Vivo Studies of Ldha-IN-9 in Mouse Models
Introduction
Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, this pathway, known as the Warburg effect, is upregulated even in the presence of oxygen, supporting rapid proliferation, tumor progression, and metastasis.[1][2][3][4] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[5][6] Ldha-IN-9 represents a potent and selective small-molecule inhibitor of LDHA. These application notes provide a summary of its effects in preclinical mouse models and detailed protocols for its in vivo evaluation.
Data Presentation: Efficacy and Pharmacokinetics of LDHA Inhibition
The following tables summarize quantitative data from studies evaluating the effects of LDHA inhibition in various mouse models. The data is compiled from studies on different specific LDHA inhibitors, presented here as representative of this compound's potential in vivo activity.
Table 1: Summary of In Vivo Efficacy in Mouse Tumor Models
| Mouse Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Metabolic Changes | Reference |
| NSCLC (K-RAS or EGFR driven) | Non-Small Cell Lung Cancer | Genetic inactivation of LDHA | Decreased tumorigenesis and regression of established tumors | Attenuated production of 13C-lactate from 13C6-glucose | [1] |
| Pancreatic Cancer Xenograft | Pancreatic | Oral administration of inhibitor | Reduced tumor growth | Reduced intracellular lactate levels | [2] |
| Melanoma | Melanoma | Systemic administration of inhibitor | Slowed tumor cell proliferation | Decreased tumor cell glucose uptake | [7] |
| Cervical Cancer Xenograft | Cervical | Systemic administration of inhibitor (Oxamate) | Decreased cell proliferation and increased apoptosis | Decreased glucose consumption and lactate production | [8] |
Table 2: Pharmacokinetic Properties of a Representative Oral LDHA Inhibitor
| Parameter | Value | Mouse Strain | Administration | Reference |
| Bioavailability (F%) | Up to 73% | Not specified | Oral | [2] |
| Half-life (t1/2) | > 4 hours | Not specified | Oral | [2] |
| IC50 (LDHA) | 46-72 nM | - | - | [2] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure for assessing the in vivo antitumor activity of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MIA PaCa-2 for pancreatic cancer) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Inject a specific number of cells (e.g., 1 x 106) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth Monitoring and Animal Grouping:
- Allow tumors to grow to a palpable size (e.g., ~100 mm³).
- Measure tumor volume regularly (e.g., every two days) using calipers (Volume = 0.5 x Length x Width²).
- Randomize mice into treatment and control groups when tumors reach the desired average volume.
3. Compound Administration:
- Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
- Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily).
- Administer the vehicle alone to the control group following the same schedule.
4. Endpoint Analysis:
- Continue treatment for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined endpoint.
- Monitor animal weight and general health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Tumor tissue can be processed for further analysis (e.g., Western blot for LDHA expression, immunohistochemistry for proliferation markers like Ki67, or metabolomic analysis).
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
1. Animal Dosing:
- Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
2. Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
- Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
4. PK Parameter Calculation:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Inhibition of LDHA by this compound blocks pyruvate to lactate conversion.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of Ldha-IN-9 in a Xenograft Tumor Model
Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2][3] Many cancer cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][4] This metabolic reprogramming makes LDHA a compelling target for cancer therapy.[5][6] Inhibition of LDHA can lead to a disruption of the cancer cell's energy supply, increased oxidative stress, and ultimately, cell death.[1][4]
Ldha-IN-9 is a potent and selective small molecule inhibitor of LDHA. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft tumor model. This model is essential for preclinical assessment of the compound's therapeutic potential, allowing for the evaluation of its ability to inhibit tumor growth in a living organism. The following protocols and data serve as a comprehensive guide for researchers in oncology and drug development.
It is important to note that "this compound" is used as a representative name for a novel LDHA inhibitor. The described protocols are based on established methodologies for evaluating similar compounds in preclinical xenograft models.
Mechanism of Action of LDHA Inhibition
LDHA inhibitors like this compound typically bind to the active site of the enzyme, preventing the conversion of pyruvate to lactate.[1] This disruption in the glycolytic pathway leads to several downstream effects within the cancer cell, including a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
Experimental Protocols
Cell Line and Culture
-
Cell Line: MIA PaCa-2 (human pancreatic cancer) or another suitable cancer cell line with high glycolytic activity.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency and regularly tested for mycoplasma contamination.
Animal Model
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
This compound Formulation
-
Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: The vehicle for injection can be prepared as a mixture of 5% DMSO and 5% Kolliphor HS15 dissolved in saline.[1] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[5]
-
Working Solution: On each day of treatment, dilute the this compound stock solution with the vehicle to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL). The solution should be prepared fresh and protected from light.
Xenograft Implantation and Tumor Growth Monitoring
-
Cell Preparation: Harvest MIA PaCa-2 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[7]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[2]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[8]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width^2) / 2.[8]
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.
Treatment Protocol
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Control Group: Administer the vehicle solution intraperitoneally (i.p.) once daily.
-
Treatment Group: Administer this compound at a dose of 100 mg/kg body weight via i.p. injection once daily.[1]
-
-
Duration: Continue the treatment for 21 consecutive days or until the tumors in the control group reach the predetermined endpoint.
-
Endpoint: The experiment should be terminated when tumors reach a volume of 2000 mm³, or if there is more than a 20% loss of body weight, or if the animals show signs of significant distress.
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Targeting Lactate Dehydrogenase A with Catechin Resensitizes SNU620/5FU Gastric Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Ldha-IN-9: Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key features of this altered metabolism, known as the Warburg effect, is the increased reliance on aerobic glycolysis, where glucose is preferentially converted to lactate (B86563) even in the presence of oxygen. Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] Upregulation of LDHA is a common feature in many tumors and is associated with tumor progression, metastasis, and poor prognosis.[2] Consequently, inhibition of LDHA has emerged as a promising therapeutic strategy to target cancer metabolism.[1]
This document provides detailed application notes and protocols for utilizing LDHA inhibitors to study metabolic reprogramming in tumors. As specific information for "Ldha-IN-9" is not publicly available, this guide will focus on well-characterized, representative LDHA inhibitors such as GSK2837808A, NCI-006, FX11, and Galloflavin. The principles and methodologies described herein are broadly applicable to the investigation of novel LDHA inhibitors.
Mechanism of Action of LDHA Inhibitors
LDHA inhibitors function by binding to the LDHA enzyme, thereby preventing the conversion of pyruvate to lactate.[1] This enzymatic blockade leads to several downstream consequences within the cancer cell:
-
Decreased Lactate Production: The most direct effect is a reduction in the synthesis and secretion of lactate.[1]
-
Disruption of Glycolysis: The inhibition of the terminal step of glycolysis leads to a bottleneck, disrupting the overall glycolytic flux.
-
Alteration of Cellular Redox Balance: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH. LDHA inhibition disrupts this process, leading to an altered NAD+/NADH ratio.[1]
-
Induction of Metabolic Stress: The culmination of these effects induces significant metabolic stress on cancer cells, which are highly dependent on glycolysis for energy production.
-
Reduced Cell Proliferation and Increased Cell Death: By disrupting the primary metabolic pathway, LDHA inhibitors can lead to decreased cell proliferation and an increase in apoptosis (programmed cell death).[1]
-
Induction of Oxidative Stress: Shunting of pyruvate into the mitochondria for oxidative phosphorylation can lead to an increase in reactive oxygen species (ROS) and oxidative stress.[3]
Data Presentation: Quantitative Data for Representative LDHA Inhibitors
The following tables summarize the inhibitory activities of several well-characterized LDHA inhibitors against the enzyme and in various cancer cell lines. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target(s) | IC50 / Ki | Reference(s) |
| GSK2837808A | hLDHA | IC50: 2.6 nM | [4] |
| hLDHB | IC50: 43 nM | [4] | |
| NCI-006 | LDHA | IC50: 0.06 µM | [5] |
| LDHB | IC50: 0.03 µM | [5] | |
| FX11 | LDHA | Ki: 8 µM | [6] |
| Galloflavin | LDH-A | Ki: 5.46 µM | [7][8] |
| LDH-B | Ki: 15.06 µM | [7][8] |
Table 2: Cellular Activity of LDHA Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Reference(s) |
| GSK2837808A | Snu398 (Hepatocellular Carcinoma) | Lactate Production | Potency ranges from 400 nM to >30 µM across various cell lines | [4] |
| NCI-006 | MIA PaCa-2 (Pancreatic Cancer) | Lactate Secretion | EC50: 0.37 µM | [9] |
| HT29 (Colon Cancer) | Lactate Secretion | EC50: 0.53 µM | [9] | |
| TC71, TC32 (Ewing Sarcoma) | Cell Viability | IC50: ~100 nM | [5][10] | |
| FX11 | P493 (Lymphoma) | Cell Viability | IC50: 23.3 µM | [6] |
| BxPc-3 (Pancreatic Cancer) | Cell Viability | IC50: 49.27 µM | [6] | |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | IC50: 60.54 µM | [6] | |
| Galloflavin | 6606PDA (Pancreatic Cancer) | Proliferation | Significant reduction at 80 µM | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of LDHA inhibitors in studying metabolic reprogramming in tumors.
In Vitro LDHA Enzyme Inhibition Assay
Principle: The enzymatic activity of LDHA is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.[12] The rate of this decrease is proportional to LDHA activity, and the inhibition of this rate in the presence of a test compound is measured.
Materials:
-
Purified human LDHA enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Sodium pyruvate
-
NADH
-
Test inhibitor (e.g., GSK2837808A)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of sodium pyruvate (e.g., 10 mM) and NADH (e.g., 10 mM) in potassium phosphate buffer. Keep the NADH solution on ice and protected from light.[12]
-
Dilute the purified LDHA enzyme in cold potassium phosphate buffer to a working concentration that yields a linear rate of NADH oxidation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Inhibitor at various concentrations (or vehicle control)
-
NADH solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the sodium pyruvate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Lactate Production Assay
Principle: Inhibition of LDHA in cultured cancer cells leads to a decrease in the production and secretion of lactate into the culture medium. This change can be quantified using a colorimetric assay where lactate is oxidized by lactate dehydrogenase to produce NADH, which then reduces a probe to generate a colored product.[13] The intensity of the color is proportional to the lactate concentration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
LDHA inhibitor
-
Phosphate-buffered saline (PBS)
-
Commercial lactate assay kit or prepared reagents (Tris-based buffer, NAD+, INT, LDH, PMS)[14]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the LDHA inhibitor (and a vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Lactate Measurement:
-
Follow the manufacturer's protocol for the commercial lactate assay kit.
-
Alternatively, add the prepared reaction buffer to the supernatant samples in a new 96-well plate.[14]
-
Incubate at room temperature, protected from light, for the recommended time.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lactate.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation.
-
Cell Viability Assay (MTT/MTS Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods used to assess cell viability.[15] Viable cells with active metabolism can reduce the tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
LDHA inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cellular Lactate Production Assay protocol.
-
-
Addition of Reagent:
-
Solubilization (for MTT assay):
-
If using the MTT assay, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for LDHA Expression
Principle: Western blotting is used to detect the levels of LDHA protein in cell lysates. This can be useful to confirm LDHA expression in the cell model and to investigate any potential changes in protein levels following treatment.
Materials:
-
Cancer cell line
-
LDHA inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the LDHA inhibitor as desired.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against LDHA.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare LDHA expression levels between samples.
-
Visualization of Pathways and Workflows
References
- 1. LDH-A Enzyme Assay [en.bio-protocol.org]
- 2. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Ldha-IN-9 solubility in DMSO and culture media
Welcome to the technical support center for Ldha-IN-9, a potent inhibitor of Lactate Dehydrogenase A (LDHA). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in culture media or aqueous buffers to the desired working concentration.
Q2: What is the solubility of this compound in DMSO and culture media?
A2: this compound exhibits good solubility in DMSO. While specific quantitative data can vary between batches, a stock solution of at least 10 mM in DMSO can typically be prepared. The solubility in aqueous solutions like cell culture media is significantly lower. It is crucial to ensure the final DMSO concentration in your cell-based assays remains low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound is precipitating when I add it to my cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds when diluted into an aqueous environment. Please refer to the Troubleshooting Guide: Compound Precipitation section below for detailed steps to resolve this issue.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. LDHA catalyzes the conversion of pyruvate (B1213749) to lactate. By inhibiting LDHA, this compound disrupts the metabolic processes that many cancer cells rely on for rapid growth and proliferation, leading to reduced cell growth and induction of apoptosis[1].
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Troubleshooting Guide: Compound Precipitation in Culture Media
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-warm the culture medium to 37°C before adding the compound.2. Use a stepwise dilution: First, dilute the DMSO stock in a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume of media.3. Slowly add the stock solution dropwise to the vortexing or swirling culture medium to ensure rapid and even dispersion. |
| Precipitate appears over time in the incubator. | Exceeded Solubility Limit: The final concentration of this compound in the culture medium is too high. | 1. Perform a dose-response experiment to determine the highest effective concentration that remains in solution.2. Consider using co-solvents (e.g., Pluronic F-68) if compatible with your cell line and experimental design, after validating for any effects on cell viability. |
| Media appears cloudy or hazy after adding the inhibitor. | High Final DMSO Concentration: The final concentration of DMSO in the culture medium is too high, which can affect both the compound's solubility and cell health. | 1. Ensure the final DMSO concentration is below 0.5% , and ideally below 0.1%.2. Prepare a higher concentration stock solution in DMSO if possible, to reduce the volume added to the culture medium.3. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Parameter | This compound | Notes |
| IC₅₀ (LDHA) | 25 nM[1] | Potency of inhibition against the target enzyme. |
| GI₅₀ (DLD-1 cells) | 27 µM[1] | Growth inhibition in a colon cancer cell line. |
| Recommended Stock Solution Concentration in DMSO | 10 mM | Prepare fresh or store in aliquots at -80°C. |
| Maximum Recommended Final DMSO Concentration in Media | < 0.5% | To avoid solvent toxicity to cells. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% sterile DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol: Cell-Based Assay for this compound Activity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution in DMSO. b. Prepare serial dilutions of the this compound stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration for all treatments (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Treatment: a. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. b. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: a. Assess cell viability or proliferation using a suitable method, such as an MTS or LDH release assay. For an LDH assay, collect the cell culture supernatant to measure released LDH.
Visualizations
Signaling Pathway of LDHA Inhibition
Caption: Mechanism of this compound action on the LDHA pathway.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Ldha-IN-9 IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ldha-IN-9 in lactate (B86563) dehydrogenase A (LDHA) inhibition assays. The following information is designed to assist in optimizing experimental design, ensuring data accuracy, and overcoming common challenges encountered during IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the enzyme lactate dehydrogenase A (LDHA).[1] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate, a critical step in anaerobic glycolysis.[1] By inhibiting LDHA, this compound disrupts the metabolic processes in cells that heavily rely on glycolysis, such as many cancer cells, leading to reduced cell proliferation and increased cell death.[1]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Enzyme Activity: Variations in the concentration or activity of the recombinant LDHA enzyme used in the assay can significantly impact the results. Ensure consistent enzyme lots and proper storage to maintain activity.
-
Substrate Concentration: The concentration of the substrate, pyruvate, and the cofactor, NADH, can affect the apparent IC50 value. It is crucial to use consistent concentrations across all experiments.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations and variable inhibition. Visually inspect for any precipitation and consider optimizing the solvent conditions.
-
Incubation Times: The pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the IC50 value, especially for time-dependent inhibitors. Standardize all incubation periods.[2]
-
Assay Conditions: Fluctuations in temperature, pH, and buffer composition can alter enzyme kinetics and inhibitor potency.[3]
Q3: I am observing a high background signal in my LDH assay. What can I do to reduce it?
High background signal can be caused by several factors:
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
Endogenous LDH in Serum: If using a cell-based assay with serum, the serum itself can contain LDH, contributing to the background. It is recommended to use heat-inactivated serum or reduce the serum concentration.[4][5]
-
Cell Health: In cell-based assays, unhealthy or stressed cells in the control group may release LDH, leading to a high background. Ensure optimal cell culture conditions.[6]
-
Compound Interference: The test compound itself might interfere with the colorimetric or fluorometric readout of the assay. Run a control with the compound in a cell-free system to check for interference.[6]
Q4: The dose-response curve for this compound does not show a complete inhibition at high concentrations. What could be the reason?
An incomplete dose-response curve can be due to:
-
Solubility Issues: this compound may be precipitating at higher concentrations, leading to a plateau in inhibition.
-
Off-Target Effects: The compound may have off-target effects at high concentrations that interfere with the assay.
-
Irreversible Inhibition: If this compound is an irreversible inhibitor, the kinetics of inhibition might result in a curve that does not reach 100% inhibition within the assay timeframe.
Q5: How can I be sure that this compound is stable in my assay conditions?
To assess the stability of this compound, you can perform a pre-incubation experiment. Incubate the compound in the assay buffer for the duration of your experiment, and then test its inhibitory activity. Compare this to the activity of a freshly prepared solution to determine if there is any degradation over time.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the determination of the IC50 for this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to minimize pipetting variations. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components before starting the reaction. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. | |
| Inconsistent IC50 Values | Variation in enzyme concentration or activity. | Use a consistent source and lot of LDHA. Aliquot the enzyme to avoid multiple freeze-thaw cycles. |
| This compound instability or precipitation. | Confirm the solubility of this compound in the assay buffer. Prepare fresh solutions for each experiment. | |
| Variations in incubation times. | Standardize all pre-incubation and reaction times. Use a multichannel pipette for simultaneous addition of reagents.[2] | |
| High Background Signal | Contamination of reagents. | Prepare fresh buffers and solutions using high-purity water. |
| Endogenous LDH in serum (cell-based assays). | Use heat-inactivated serum or reduce the serum concentration in the culture medium.[4][5] | |
| Compound interference with the detection method. | Run a control with this compound in the absence of the enzyme to check for direct effects on the assay signal.[6] | |
| No or Low Inhibition | Inactive this compound. | Verify the integrity and purity of the compound. |
| Incorrect assay setup. | Double-check the concentrations of all reagents and the assay protocol. | |
| Enzyme concentration is too high. | Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| Dose-Response Curve Does Not Reach 100% Inhibition | This compound solubility limit reached. | Determine the maximum soluble concentration of this compound in the assay buffer. |
| Irreversible or complex inhibition mechanism. | Consider performing more detailed kinetic studies to understand the mechanism of inhibition. | |
| Presence of an activating contaminant. | Ensure the purity of the this compound sample. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound and other known LDHA inhibitors for comparative purposes. Actual experimental values may vary based on assay conditions.
| Inhibitor | Reported IC50 (LDHA) | Reference |
| This compound | 50 - 200 nM (Hypothetical) | N/A |
| Galloflavin | ~110 µM | [7] |
| Oxamate | 59.05 mM (HeLa cells) | [8] |
| Compound 2 (1,3-benzodioxole derivative) | 13.63 µM | [7] |
| Compound 10 (1,3-benzodioxole derivative) | 47.2 µM | [7] |
| Compound 7 (virtual screening hit) | 0.36 µM | [9] |
| Compound 6 (succinic acid monoamide) | 46 nM | [10] |
| Compound 21 (succinic acid monoamide) | 72 nM | [10] |
Experimental Protocols
LDHA Enzyme Inhibition Assay (Biochemical)
This protocol describes a typical colorimetric assay to determine the IC50 of this compound against purified recombinant human LDHA.
Materials:
-
Recombinant Human LDHA
-
This compound
-
Pyruvate
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Prepare working solutions of pyruvate and NADH in assay buffer.
-
Prepare a working solution of LDHA enzyme in assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the this compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add the LDHA enzyme solution to each well.
-
Incubate the plate for a defined pre-incubation time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a mixture of pyruvate and NADH to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Signaling Pathway of LDHA in Cancer Metabolism (Warburg Effect)
Caption: LDHA's central role in the Warburg effect and its inhibition.
Troubleshooting Workflow for IC50 Determination
Caption: A logical workflow for troubleshooting IC50 determination.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ldha-IN-9 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Ldha-IN-9 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). The LDHA enzyme is a key component of the glycolytic pathway, responsible for converting pyruvate (B1213749) to lactate, a process that also regenerates NAD+ from NADH.[1][2] By inhibiting LDHA, this compound disrupts this process, leading to a decrease in lactate production and an alteration of the cellular NAD+/NADH ratio.[1] This metabolic disruption can induce cellular stress, reduce cell proliferation, and in some cases, lead to cell death, particularly in cancer cells that rely heavily on aerobic glycolysis (the Warburg effect).[1][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine the optimal dose for your specific cell line and experimental conditions. A typical starting point would be a dose-response experiment ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). The half-maximal inhibitory concentration (IC50) for other small molecule LDHA inhibitors can range from low nanomolar to micromolar, depending on the compound and the cell line being tested.[4][5]
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always perform a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your experimental endpoint. For initial cytotoxicity and dose-response studies, a 24 to 72-hour incubation period is common.[5] For mechanistic studies looking at changes in metabolism or signaling pathways, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.[5] It is advisable to perform a time-course experiment to determine the optimal duration for observing the desired effect.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Have you confirmed the activity of your this compound compound?
-
Answer: If possible, verify the identity and purity of your compound through analytical methods. Ensure that the compound has not degraded due to improper storage.
-
-
Question: Is your concentration range appropriate?
-
Answer: It's possible the effective concentration for your cell line is higher than the range you have tested. Consider extending the concentration range in your next experiment.
-
-
Question: Is the incubation time sufficient?
-
Answer: The effects of metabolic inhibitors may take time to manifest. Consider extending the incubation period.
-
-
Question: Is your cell line sensitive to LDHA inhibition?
-
Answer: Some cell lines may have compensatory metabolic pathways that make them resistant to LDHA inhibition.[7] You can assess the dependence of your cells on glycolysis by measuring their glucose consumption and lactate production rates.
-
Issue 2: I am observing excessive cell death, even at low concentrations of this compound.
-
Question: Is your cell line particularly sensitive to metabolic stress?
-
Answer: Some cell lines are highly dependent on glycolysis for survival and may undergo rapid apoptosis upon LDHA inhibition.[8] Consider testing a lower range of concentrations.
-
-
Question: Could the solvent (DMSO) be causing cytotoxicity?
-
Answer: Ensure the final DMSO concentration in your culture medium is non-toxic (≤ 0.1%). Always include a vehicle control to assess the effect of the solvent alone.
-
-
Question: Are you sure the observed cell death is due to on-target effects?
-
Answer: At high concentrations, small molecules can have off-target effects. To confirm that the observed cytotoxicity is due to LDHA inhibition, you can perform rescue experiments by supplementing the culture medium with downstream metabolites like pyruvate or by using a structurally different LDHA inhibitor as a positive control.
-
Issue 3: I am seeing high variability in my experimental results.
-
Question: Are your cell seeding densities consistent?
-
Answer: Inconsistent cell numbers can lead to variability in metabolic assays. Ensure you are seeding a consistent number of cells in each well and that the cells are evenly distributed.
-
-
Question: Is your this compound stock solution properly mixed?
-
Answer: Ensure your stock solution and subsequent dilutions are thoroughly mixed before adding them to the cells.
-
-
Question: Are you using appropriate controls?
-
Answer: Every experiment should include a negative control (untreated cells), a vehicle control (cells treated with the solvent), and if possible, a positive control (a known LDHA inhibitor).
-
Data Presentation
Table 1: Example IC50 Values for Known LDHA Inhibitors in Different Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| LDH-IN-1 | MiaPaCa2 | Pancreatic Cancer | 2.23 | [4] |
| LDH-IN-1 | A673 | Sarcoma | 1.21 | [4] |
| Compound 7 | A549 | Lung Cancer | ~10 | [9] |
| Compound 7 | NCI-H1975 | Lung Cancer | ~10 | [9] |
| FX11 | P493 | B-lymphoma | ~9 (at 1% O2) | [10] |
This table provides example data from other LDHA inhibitors to serve as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[11][12]
-
Experimental Setup: Seed cells and treat with this compound as described in Protocol 1. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[13]
-
Vehicle control: Cells treated with the solvent.
-
Medium background: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, carefully collect the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's protocol.[14]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually 30 minutes).[13]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[13]
Visualizations
Caption: The LDHA signaling pathway and the inhibitory action of this compound.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beyond Warburg: LDHA activates RAC for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDHA-IN-3 | Lactate Dehydrogenase | 227010-33-5 | Invivochem [invivochem.com]
- 7. embopress.org [embopress.org]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ABT Expt.9 - Assessment of Cytotoxicity by LDH Assay | PDF | Lactate Dehydrogenase | Cytotoxicity [scribd.com]
- 14. sciencellonline.com [sciencellonline.com]
Technical Support Center: Investigating Off-Target Effects of LDHA Inhibitors in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Lactate (B86563) Dehydrogenase A (LDHA) inhibitors during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDHA inhibitors?
Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate (B1213749) to lactate, a process that also regenerates NAD+ from NADH.[1][2][3] In many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a central role in sustaining rapid cell proliferation and survival.[1][2][4] LDHA inhibitors function by targeting this enzyme, thereby blocking the conversion of pyruvate to lactate.[1] This disruption of glycolysis leads to metabolic stress, a decrease in lactate production, and can interfere with the cellular redox balance, ultimately reducing cancer cell proliferation and promoting cell death.[1]
Q2: What are common off-target effects observed with LDHA inhibitors?
While highly selective LDHA inhibitors are being developed, off-target effects can still occur and may be compound-specific. Some general potential off-target effects could include:
-
Inhibition of LDHB: Many early-generation LDHA inhibitors also show activity against the LDHB isoform, which preferentially catalyzes the conversion of lactate to pyruvate.[2][5] This lack of isoform specificity can lead to unintended metabolic consequences in tissues where LDHB is prominent, such as the heart and brain.[5]
-
Kinase Inhibition: Some small molecule inhibitors can have off-target effects on various protein kinases, leading to the modulation of unintended signaling pathways.
-
Mitochondrial Toxicity: As inhibiting glycolysis can force cells to rely more on oxidative phosphorylation, some compounds might indirectly reveal or directly cause mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[4]
-
General Cytotoxicity: The observed cell death may not always be a direct result of LDHA inhibition but could be due to general cytotoxic effects of the compound unrelated to its intended target.
Q3: How can I distinguish between on-target LDHA inhibition and off-target cytotoxicity?
To differentiate between on-target and off-target effects, a multi-assay approach is recommended:
-
Lactate Production Assay: A direct measurement of lactate levels in the cell culture medium should show a dose-dependent decrease with an on-target LDHA inhibitor.[2]
-
Rescue Experiments: Supplementing the culture medium with downstream metabolites (e.g., lactate) or bypassing the inhibited step might rescue the cells from the inhibitor's effects if they are on-target.
-
LDHA Overexpression or Knockdown: Overexpressing LDHA might confer resistance to the inhibitor, while knocking down LDHA should phenocopy the inhibitor's effects.
-
Structural Analogs: Testing inactive structural analogs of your inhibitor that are not expected to bind to LDHA can help identify if the observed phenotype is due to the chemical scaffold itself.
-
Orthogonal Assays: Employing different types of cytotoxicity assays (e.g., membrane integrity, apoptosis assays) can provide a more comprehensive picture of the mode of cell death.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed at low concentrations of the LDHA inhibitor in a standard cytotoxicity assay (e.g., LDH release assay).
-
Possible Cause 1: Off-target cytotoxicity. The compound may be inducing cell death through mechanisms independent of LDHA inhibition.
-
Troubleshooting Step 1: Perform a lactate production assay. If lactate production is not significantly decreased at the cytotoxic concentrations, it suggests an off-target effect.
-
Troubleshooting Step 2: Run a kinase selectivity panel to identify potential off-target kinase inhibition.
-
Troubleshooting Step 3: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) to check for mitochondrial toxicity.
-
-
Possible Cause 2: The cell line is highly dependent on glycolysis. In some cancer cell lines, the reliance on the Warburg effect is so profound that even a slight inhibition of LDHA can lead to rapid cell death.
-
Troubleshooting Step 1: Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer) to determine its glycolytic dependency.
-
Troubleshooting Step 2: Compare the inhibitor's effect across a panel of cell lines with varying degrees of glycolytic dependence.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay interference. The compound may be interfering with the assay chemistry. For example, some compounds can interfere with the tetrazolium salt reduction in MTT or WST assays, or they may have inherent fluorescence that interferes with fluorescent-based assays.
-
Troubleshooting Step 1: Run the assay in a cell-free system with your compound to check for direct interference with the assay reagents.
-
Troubleshooting Step 2: Use an orthogonal cytotoxicity assay that relies on a different detection principle. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like the LDH release assay.[6][7]
-
-
Possible Cause 2: Compound instability or precipitation. The inhibitor may be unstable in the cell culture medium or precipitating out of solution at higher concentrations.
-
Troubleshooting Step 1: Visually inspect the wells for any signs of precipitation after adding the compound.
-
Troubleshooting Step 2: Assess the solubility of your compound in the cell culture medium.
-
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[6][7][8]
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (INT) to a red formazan (B1609692) product.[7] The amount of formazan formed, measured by absorbance, is proportional to the number of lysed cells.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6][9]
-
Treatment: Treat the cells with varying concentrations of the LDHA inhibitor and appropriate controls (vehicle control, positive control for maximum LDH release, e.g., Triton X-100).[6][9]
-
Incubation: Incubate the plate for a duration relevant to your experimental question.
-
Supernatant Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.[6]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[6][7]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][10]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
| Control | Description |
| Spontaneous Release | Absorbance from untreated cells (measures baseline LDH release). |
| Maximum Release | Absorbance from cells treated with a lysis agent (e.g., Triton X-100), representing 100% cell death. |
| Vehicle Control | Absorbance from cells treated with the vehicle (e.g., DMSO) to account for any effects of the solvent. |
Visualizations
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.sg]
- 8. tribioscience.com [tribioscience.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ldha-IN-9 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Ldha-IN-9, a potent inhibitor of Lactate (B86563) Dehydrogenase A (LDHA).
Introduction to this compound
This compound is a small molecule inhibitor of LDHA with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. It exhibits potent antitumor activity in preclinical models. Understanding its mechanism and potential resistance pathways is crucial for its effective application in cancer research.
| Compound | Target | IC50 | Cell Line | GI50 | Antitumor Activity |
| This compound | LDHA | 25 nM | DLD-1 | 27 µM | Exhibited in mouse models (25 mg/kg) without significant toxicity[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the enzymatic activity of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[2] By inhibiting LDHA, this compound disrupts glycolysis, leading to reduced lactate production and ATP depletion. This metabolic stress induces apoptosis and inhibits the proliferation of cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect).[1]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to LDHA inhibitors like this compound can arise through several mechanisms:
-
Metabolic Reprogramming: Cancer cells can develop resistance by shifting their metabolic dependency from glycolysis to oxidative phosphorylation (OXPHOS) for ATP production. This metabolic plasticity allows them to bypass the glycolytic blockade imposed by this compound.[2][3]
-
Upregulation of LDHB: Cells can upregulate the expression of Lactate Dehydrogenase B (LDHB), an isoform of LDH that can compensate for the inhibition of LDHA, thereby restoring the conversion of pyruvate to lactate.[1]
-
Activation of Pro-survival Signaling Pathways: The energy stress induced by LDHA inhibition can activate pro-survival signaling pathways, such as the AMPK-mTOR-S6K pathway, which promotes cell survival and adaptation.[2][3]
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be employed to overcome resistance to this compound, primarily through combination therapies:
-
Co-treatment with an OXPHOS inhibitor: For cells that have shifted to OXPHOS, co-administration of an OXPHOS inhibitor, such as phenformin, can re-sensitize them to this compound.[2]
-
Inhibition of the AMPK/mTOR pathway: Targeting the AMPK/mTOR signaling axis with specific inhibitors can prevent the adaptive response and synergize with this compound to induce cell death.[3]
-
Combination with conventional chemotherapy: this compound can enhance the efficacy of chemotherapeutic agents like gemcitabine (B846), particularly in hypoxic conditions.[4]
-
Combination with immunotherapy: By reducing lactate production in the tumor microenvironment, LDHA inhibitors can enhance the activity of immune cells and improve the efficacy of immunotherapies like anti-PD-1 antibodies.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased this compound efficacy in long-term cultures | Development of acquired resistance via metabolic shift to OXPHOS. | 1. Perform a Seahorse XF assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to confirm a shift to OXPHOS. 2. Test a combination therapy with an OXPHOS inhibitor (e.g., phenformin). |
| Cells show initial response followed by regrowth | Upregulation of the LDHB isoform. | 1. Perform Western blot or qRT-PCR to assess LDHB expression levels in resistant vs. sensitive cells. 2. Consider using a pan-LDH inhibitor or a combination therapy that is effective against cells with high LDHB expression. |
| No significant apoptosis observed despite reduced lactate production | Activation of pro-survival signaling pathways (e.g., AMPK/mTOR). | 1. Perform Western blot analysis to check the phosphorylation status of AMPK, mTOR, and their downstream targets (e.g., S6K). 2. Evaluate the synergistic effect of combining this compound with an AMPK or mTOR inhibitor. |
| Variability in this compound sensitivity across different cell lines | Inherent metabolic phenotype of the cells. | 1. Characterize the basal metabolic profile (glycolysis vs. OXPHOS) of your cell lines using a Seahorse XF assay. 2. Cells with a highly glycolytic phenotype are generally more sensitive to LDHA inhibition. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Cell Culture: Culture the desired cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the GI50 value.
-
Dose Escalation: Once the cells have adapted and resumed proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound.
-
Verification: Regularly verify the resistant phenotype by comparing the GI50 of the resistant line to the parental cell line using a cell viability assay (e.g., MTT assay).
Protocol 2: Western Blot Analysis of AMPK/mTOR Pathway Activation
-
Sample Preparation: Treat sensitive and this compound-resistant cells with or without the inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., β-actin) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Protocol 3: Seahorse XF Analyzer Assay for Metabolic Phenotyping
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: Replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Injection: Load the injector ports of the sensor cartridge with Seahorse XF assay reagents (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound if desired.
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and perform the assay to measure OCR and ECAR in real-time.[8][9]
-
Data Analysis: Analyze the data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the glycolytic pathway.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Strategies to overcome this compound resistance.
Caption: The AMPK/mTOR signaling pathway in this compound resistance.
References
- 1. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ldha-IN-9 In Vivo Pharmacokinetics: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo pharmacokinetics of Ldha-IN-9, a representative lactate (B86563) dehydrogenase A (LDHA) inhibitor. The information provided is synthesized from common challenges observed with various small molecule inhibitors of LDHA.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and low exposure of this compound in our mouse models. What are the potential causes and solutions?
A1: Rapid clearance of LDHA inhibitors is a common challenge.[1][2] Potential causes include extensive metabolism by liver enzymes (e.g., cytochrome P450s) or rapid excretion. To address this, consider the following:
-
Formulation Optimization: Experiment with different vehicle formulations to enhance solubility and absorption. Co-solvents, surfactants, or complexing agents can improve bioavailability.
-
Route of Administration: If using oral administration, consider intravenous (IV) injection to bypass first-pass metabolism.[1] However, some LDHA inhibitors have shown poor physicochemical properties even for IV administration.[1]
-
Metabolic Stability Assessment: Conduct in vitro microsomal stability assays using mouse and human liver microsomes to determine the metabolic half-life.[1] This will help identify if metabolism is a primary driver of clearance.
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts may be needed to modify the this compound structure at metabolically liable positions to block or slow down metabolism.
Q2: this compound shows good potency in enzymatic assays but has poor cellular activity and in vivo efficacy. Why is there a discrepancy?
A2: This is a frequently encountered issue with LDHA inhibitors.[3] Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, LDHA. Assess cell permeability using in vitro models like Caco-2 or PAMPA assays.
-
High Plasma Protein Binding: Extensive binding to plasma proteins (e.g., albumin) can reduce the free fraction of the drug available to enter the tumor cells. Determine the plasma protein binding percentage through equilibrium dialysis.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters (e.g., P-glycoprotein) on cancer cells, which actively pump the drug out. Co-administration with known efflux pump inhibitors in vitro can test this hypothesis.
-
Intracellular Target Engagement: High intracellular concentrations of the LDHA enzyme can necessitate a potent inhibitor to achieve significant target engagement.[4]
Q3: Are there known off-target effects associated with this compound or similar LDHA inhibitors?
A3: While specific off-target effects for the hypothetical this compound are unknown, some general concerns for this class of inhibitors exist. For instance, some early LDHA inhibitors were noted for non-specific cytotoxicity.[1] It is crucial to perform selectivity profiling against a panel of kinases and other relevant enzymes to identify potential off-target activities that could lead to toxicity or confounding biological effects.
Q4: What is the expected mechanism of action for this compound in vivo, and how can we measure target engagement?
A4: this compound is expected to inhibit the conversion of pyruvate (B1213749) to lactate, a key step in aerobic glycolysis (the Warburg effect).[5] This should lead to a decrease in lactate production and a potential shift towards mitochondrial metabolism.[6]
-
Pharmacodynamic (PD) Markers: To measure target engagement in vivo, you can assess the levels of lactate and pyruvate in tumor tissue or plasma after treatment. A significant decrease in the lactate/pyruvate ratio would indicate LDHA inhibition.[1]
-
Metabolic Imaging: Advanced techniques like hyperpolarized magnetic resonance spectroscopic imaging (HP-MRSI) can dynamically monitor the flux of pyruvate to lactate in vivo, providing a direct readout of LDHA inhibition.[6]
Troubleshooting Guides
Low Bioavailability and Exposure
| Observed Issue | Potential Cause | Troubleshooting Step |
| Low oral bioavailability. | Poor aqueous solubility. | Characterize the physicochemical properties (solubility, pKa). Reformulate using solubility-enhancing excipients. |
| High first-pass metabolism. | Administer intravenously to determine absolute bioavailability. Conduct in vitro liver microsome stability assays. | |
| Rapid clearance after IV injection. | High metabolic clearance. | Perform metabolic profiling to identify major metabolites. Consider co-administration with a broad-spectrum CYP inhibitor (in vitro) to assess the role of CYPs. |
| Rapid renal excretion. | Analyze urine for the parent compound. | |
| High variability in plasma concentrations between animals. | Inconsistent oral absorption. | Ensure consistent dosing technique and formulation. Fast animals before oral dosing. |
Poor In Vivo Efficacy Despite In Vitro Potency
| Observed Issue | Potential Cause | Troubleshooting Step |
| Lack of tumor growth inhibition. | Insufficient drug concentration at the tumor site. | Measure tumor and plasma drug concentrations to determine the tumor-to-plasma ratio. |
| Metabolic resistance of the tumor. | Analyze tumor metabolism post-treatment. Tumors may adapt by increasing mitochondrial metabolism.[6] Consider combination therapy with an inhibitor of oxidative phosphorylation.[1][6] | |
| Poor target engagement in the tumor. | Measure pharmacodynamic markers (lactate, pyruvate) in the tumor. | |
| Redundancy from LDHB. | Some studies suggest that inhibition of both LDHA and LDHB may be necessary to fully suppress glycolysis.[6] Assess the expression levels of LDHB in your cancer model. |
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Use 6-8 week old male C57BL/6 or BALB/c mice.
-
Dosing:
-
IV Group (n=3-4 mice): Administer this compound at 1-2 mg/kg via tail vein injection. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
PO Group (n=3-4 mice): Administer this compound at 10-20 mg/kg by oral gavage. The compound can be formulated in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from the tail vein or saphenous vein at various time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the PO group, Cmax, Tmax, and oral bioavailability (F%).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in mouse and human liver microsomes.
Methodology:
-
Reagents: Mouse and human liver microsomes, NADPH regenerating system, this compound, and a positive control compound with known metabolic instability (e.g., verapamil).
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (0.5 mg/mL protein), phosphate (B84403) buffer (pH 7.4), and this compound (1 µM).
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: The Warburg effect and the role of LDHA, the target of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of Ldha-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the animal model delivery of Ldha-IN-9, a representative novel small molecule inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). Given that many novel small molecule inhibitors face similar hurdles, the principles and protocols outlined here are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery in animal models challenging?
A1: this compound is a conceptual potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis.[1] Cancer cells often upregulate glycolysis for rapid growth, making LDHA an attractive therapeutic target.[2][3] The primary challenge in the in vivo delivery of novel small molecule inhibitors like this compound is often poor aqueous solubility and low bioavailability, which can lead to suboptimal therapeutic concentrations at the target site.[4][5]
Q2: My this compound is insoluble in aqueous buffers. What should I do first?
A2: The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing capacity for many organic molecules.[6] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your formulation low (typically <0.5% v/v) to avoid solvent-related toxicity in the animal model.[6]
Q3: What are common formulation strategies to improve the bioavailability of hydrophobic inhibitors like this compound?
A3: Several strategies can enhance the solubility and bioavailability of poorly water-soluble drugs.[5][7] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][5] Techniques include micronization and nanosuspension.[5][7]
-
Use of Excipients:
-
Co-solvents: Water-miscible organic solvents can be used to increase solubility.[4]
-
Surfactants: These agents can solubilize hydrophobic compounds by forming micelles.[4][8]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate and solubilize poorly soluble drugs.[4][9]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations containing lipids and emulsifiers can enhance the absorption of lipophilic drugs.[4][8]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[7][10]
-
Prodrug Approach: A prodrug is an inactive form of a drug that is metabolized in vivo to the active compound. This approach can be used to improve solubility and permeability.[11][10]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: Low Aqueous Solubility of this compound
Question: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous vehicle for injection. How can I prepare a stable formulation?
Answer: This is a common challenge. Here is a step-by-step approach to troubleshoot this issue:
Tier 1: Simple Co-solvent and Surfactant Systems
A common starting point is to use a mixture of solvents and surfactants that are generally regarded as safe (GRAS) for animal studies.
Experimental Protocol: Formulation Screening
-
Prepare Stock Solutions:
-
This compound in DMSO (e.g., 100 mg/mL).
-
Excipient stocks (e.g., 40% w/v HP-β-cyclodextrin in water, 20% w/v Tween® 80 in water, 50% v/v PEG400 in water).
-
-
Formulation Preparation:
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock.
-
Add the excipient(s) and vortex thoroughly.
-
Add the aqueous component (e.g., saline or PBS) dropwise while vortexing to reach the final desired concentration of this compound and excipients.
-
-
Visual Inspection:
-
Observe the formulation for any signs of precipitation immediately after preparation and after 24 hours at room temperature and 4°C.[6]
-
-
Vehicle Control:
-
Always prepare a vehicle control containing all the excipients without this compound, diluted in the same manner.[6]
-
Table 1: Example Formulation Screening for this compound
| Formulation ID | This compound Conc. (mg/mL) | DMSO (% v/v) | PEG400 (% v/v) | Tween® 80 (% w/v) | Saline (% v/v) | Observation (24h) |
| F1 | 5 | 5 | 30 | 5 | 60 | Clear Solution |
| F2 | 5 | 5 | 0 | 10 | 85 | Precipitation |
| F3 | 10 | 10 | 40 | 10 | 40 | Clear Solution |
| F4 | 10 | 10 | 0 | 0 | 90 | Heavy Precipitation |
Tier 2: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can significantly improve oral bioavailability.[4][8]
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Preparation
-
Component Selection:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactant: High HLB surfactant (e.g., Kolliphor® RH 40).
-
Co-surfactant/Co-solvent: (e.g., Transcutol® HP).
-
-
Solubility Studies: Determine the solubility of this compound in individual excipients to select the best components.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution in an aqueous medium.
-
Formulation Preparation:
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear solution is formed.
-
-
Characterization: Evaluate the self-emulsification time, particle size, and stability of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.
Issue 2: Poor Bioavailability Despite Adequate Formulation
Question: I have a stable formulation of this compound, but the systemic exposure in my animal model is still very low. What could be the reason and how can I address it?
Answer: Low bioavailability despite a good formulation can be due to several factors, including poor intestinal permeability, high first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp).[11][12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols
-
In Vitro Permeability Assay (Caco-2): This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The transport of this compound from the apical to the basolateral side is measured.
-
Metabolic Stability Assay (Liver Microsomes): Incubating this compound with liver microsomes (which contain key drug-metabolizing enzymes) and a cofactor like NADPH allows for the determination of the rate of metabolism.
-
P-gp Efflux Assay: This is often performed using Caco-2 cells, comparing the transport of this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
Table 2: Interpreting In Vitro Data to Address Poor Bioavailability
| In Vitro Finding | Potential Cause | Suggested Strategy |
| Low Apparent Permeability (Papp) in Caco-2 | Poor intestinal absorption | Prodrug to increase lipophilicity; formulation with permeation enhancers. |
| High Clearance in Liver Microsomes | High first-pass metabolism | Co-administration with a metabolic enzyme inhibitor; structural modification of metabolic "hot spots". |
| High Efflux Ratio in Caco-2 (reduced by P-gp inhibitor) | P-gp substrate | Co-administration with a P-gp inhibitor; structural modification to reduce P-gp affinity.[11] |
Signaling Pathway and Experimental Workflow
LDHA Signaling Pathway in Cancer Metabolism
Cancer cells often exhibit the "Warburg effect," relying on aerobic glycolysis to produce energy and building blocks for rapid proliferation.[2] LDHA plays a critical role in this process by converting pyruvate (B1213749) to lactate.[13][14] Inhibiting LDHA with this compound is intended to disrupt this metabolic pathway, leading to reduced cancer cell growth.[13][3]
Caption: LDHA's role in cancer cell metabolism and its inhibition by this compound.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of a formulated this compound in a tumor xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. Novel Peptide Inhibitors for Lactate Dehydrogenase A (LDHA): A Survey to Inhibit LDHA Activity via Disruption of Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. benchchem.com [benchchem.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 14. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Variability with LDHA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility when working with Lactate (B86563) Dehydrogenase A (LDHA) inhibitors. While information on a specific compound named "Ldha-IN-9" is not publicly available, this guide offers general best practices and solutions applicable to a wide range of LDHA-targeting small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDHA inhibitors?
A1: LDHA inhibitors are a class of compounds that primarily function by targeting the LDHA enzyme, which is crucial for the conversion of pyruvate (B1213749) to lactate, particularly in cancer cells that exhibit the Warburg effect.[1] By blocking LDHA, these inhibitors disrupt the glycolytic pathway, leading to a reduction in lactate production.[1] This metabolic stress can result in decreased cell proliferation and an increase in cell death in cancer cells that are highly dependent on glycolysis for their energy needs.[1] The inhibition mechanism often involves binding to the enzyme's active site, preventing its interaction with pyruvate.[1]
Q2: Why is LDHA considered a therapeutic target in cancer?
A2: LDHA is often overexpressed in various human tumors and its elevated expression is correlated with poor prognosis and tumor progression.[2] Cancer cells rely on a metabolic process known as aerobic glycolysis (the Warburg effect) for rapid energy supply and biomass production needed for proliferation.[2] LDHA plays a central role in this process by converting pyruvate to lactate.[2] The resulting lactate contributes to an acidic tumor microenvironment, which facilitates tumor invasion and metastasis.[2] Silencing LDHA expression has been shown to reduce cell proliferation and tumor growth, making it an attractive target for cancer therapy.[2][3]
Q3: What are the different isoforms of Lactate Dehydrogenase (LDH), and how does this impact inhibitor specificity?
A3: LDH is a tetrameric enzyme composed of two major subunits: LDHA (M-subunit) and LDHB (H-subunit), which combine to form five different isoenzymes (LDH-1 to LDH-5).[4] LDHA preferentially catalyzes the conversion of pyruvate to lactate, while LDHB favors the reverse reaction.[2] The expression of these subunits varies among different tissues.[4] Many LDHA inhibitors are designed to be selective for the LDHA subunit to specifically target the metabolic profile of cancer cells. Non-selective inhibition could lead to off-target effects in tissues where other LDH isoenzymes are predominant. Some compounds have been shown to be highly selective for LDHA over LDHB.[3]
Q4: What is the Warburg effect and how does it relate to LDHA?
A4: The Warburg effect describes the phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1] This is in contrast to normal cells, which primarily rely on oxidative phosphorylation. LDHA is a key enzyme in the Warburg effect as it facilitates the final step of anaerobic glycolysis, the conversion of pyruvate to lactate.[1][5] By regenerating NAD+ from NADH, LDHA allows for a continued high rate of glycolysis.[4]
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Q: My IC50 values for an LDHA inhibitor are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Stability:
-
Problem: The inhibitor may be unstable in the assay buffer or may have degraded during storage. Stock solutions, especially if not stored properly at low temperatures (-80°C), can lose potency.[2]
-
Solution: Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure the assay buffer components do not react with the inhibitor.
-
-
Enzyme Activity:
-
Problem: The activity of the purified LDHA enzyme can vary between batches or may decrease over time with improper storage.
-
Solution: Aliquot the purified enzyme upon receipt and store it at -80°C. Use a fresh aliquot for each experiment. Always run a positive control (no inhibitor) to ensure the enzyme is active.
-
-
Assay Conditions:
-
Problem: Minor variations in incubation time, temperature, or concentrations of substrate (pyruvate) and cofactor (NADH) can significantly impact the results. The binding of some inhibitors to LDHA is dependent on the prior association of the NADH cofactor.[2]
-
Solution: Standardize all assay parameters. Use a thermostatically controlled plate reader. Ensure accurate pipetting of all reagents. Pre-incubate the enzyme with NADH before adding the inhibitor if its binding is cofactor-dependent.
-
-
Data Analysis:
-
Problem: Incorrect data normalization or curve fitting can lead to variable IC50 values.
-
Solution: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Use a consistent and appropriate non-linear regression model to fit the dose-response curve.
-
Cell-Based Assays (Proliferation, Cytotoxicity, Lactate Production)
Q: I am not observing the expected anti-proliferative effect of my LDHA inhibitor in cancer cell lines.
A: A lack of cellular activity can be due to several reasons:
-
Cell Permeability:
-
Problem: The inhibitor may have poor cell permeability and is not reaching its intracellular target.
-
Solution: If the inhibitor is potent in an enzymatic assay but not in a cellular context, consider its physicochemical properties (e.g., lipophilicity, molecular weight). If possible, test analogs with improved permeability.
-
-
Metabolic Plasticity:
-
Problem: Some cancer cells can adapt their metabolism to circumvent LDHA inhibition. They may switch to oxidative phosphorylation or utilize alternative metabolic pathways.
-
Solution: Measure both lactate production and oxygen consumption rates to assess the metabolic state of the cells upon inhibitor treatment. Consider combination therapies, for example, with inhibitors of oxidative phosphorylation like phenformin.[3]
-
-
Cell Line Dependence:
-
Problem: The reliance on glycolysis and LDHA activity varies significantly between different cancer cell lines.
-
Solution: Test the inhibitor on a panel of cell lines with known metabolic profiles. Cell lines with high basal glycolytic rates are generally more sensitive to LDHA inhibition.
-
Q: My lactate production assay results are variable.
A: Variability in lactate measurements can be addressed by:
-
Standardization of Cell Seeding:
-
Problem: Inconsistent cell numbers at the start of the experiment will lead to variable lactate production.
-
Solution: Ensure a uniform cell seeding density across all wells. Allow cells to adhere and resume normal growth before adding the inhibitor.
-
-
Sample Collection and Handling:
-
Problem: Lactate levels in the media can change after collection if not handled properly.
-
Solution: Collect the supernatant at a consistent time point after treatment. Immediately process the samples or store them at -80°C to prevent further metabolic activity.
-
-
Assay Sensitivity:
-
Problem: The assay may not be sensitive enough to detect small changes in lactate production.
-
Solution: Optimize the assay protocol, including incubation times and reagent concentrations. Ensure that the lactate levels in your samples fall within the linear range of the standard curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of several published LDHA inhibitors to provide a reference for expected potency.
| Compound | LDHA IC50 (µM) | Cell Line 1 | Growth Inhibition EC50 (µM) | Cell Line 2 | Growth Inhibition EC50 (µM) | Reference |
| Compound 7 | 0.36 ± 0.08 | A549 (Lung) | 5.5 | NCI-H1975 (Lung) | 3.0 | [2] |
| Compound 6 | 1.24 ± 0.21 | A549 (Lung) | >10 (47.2% at 10µM) | NCI-H1975 (Lung) | >10 (74.8% at 10µM) | [2] |
| Compound 10 | 0.96 ± 0.14 | A549 (Lung) | >10 (63.4% at 10µM) | NCI-H1975 (Lung) | >10 (79.5% at 10µM) | [2] |
| Compound 6 (Pancreatic) | 0.046 | MIA PaCa-2 (Pancreas) | Not Reported | - | - | [3] |
| Compound 21 (Pancreatic) | 0.072 | MIA PaCa-2 (Pancreas) | Not Reported | - | - | [3] |
Experimental Protocols
LDHA Enzyme Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against purified human LDHA.
Materials:
-
Purified human LDHA enzyme
-
Assay Buffer (e.g., 50 mM Hepes, 100 mM NaCl, 2 mM DTT, pH 7.2)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Pyruvate
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 40 mM) and create a series of dilutions in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution
-
Diluted test compound or DMSO (for control)
-
-
Add the purified LDHA enzyme solution to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pyruvate solution to each well.
-
Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates to the control (DMSO) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.
Cellular Lactate Production Assay
This protocol describes how to measure the effect of an LDHA inhibitor on lactate production in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
96-well cell culture plate
-
Commercial lactate assay kit (e.g., colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
In parallel, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells in the plate to normalize the lactate production to the number of viable cells.
-
Calculate the lactate production for each treatment condition and normalize it to the cell viability data.
-
Plot the normalized lactate production against the inhibitor concentration to determine its effect on cellular lactate secretion.
Visualizations
Caption: The role of LDHA in the glycolytic pathway and its inhibition.
Caption: A general experimental workflow for the development of LDHA inhibitors.
Caption: A troubleshooting decision tree for LDH assay variability.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LDH Assay Optimization for Ldha-IN-9 Studies
Welcome to the technical support center for LDH assay optimization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to ensure accurate and reproducible results when studying Ldha-IN-9 and other LDH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LDH cytotoxicity assay?
The LDH (Lactate Dehydrogenase) cytotoxicity assay is a colorimetric method used to measure cell death.[1] It quantifies the activity of LDH, a stable enzyme present in the cytosol of all cells, that is released into the cell culture medium when the plasma membrane is damaged.[1][2] The assay involves a two-step enzymatic reaction:
-
Released LDH catalyzes the conversion of lactate (B86563) to pyruvate (B1213749), which reduces NAD+ to NADH.[2][3]
-
A second enzyme, diaphorase, uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a red formazan (B1609692) product.[1][2]
The amount of red formazan produced is directly proportional to the amount of LDH released from damaged cells and can be quantified by measuring the absorbance, typically at 490-500 nm.[1][3]
Q2: How does this compound work and why does it require special consideration in an LDH assay?
This compound is a small molecule inhibitor that targets the Lactate Dehydrogenase A (LDHA) enzyme.[4] Its mechanism involves binding to the enzyme's active site, preventing it from converting pyruvate to lactate.[4] This is the same reaction that the LDH assay measures. Therefore, if this compound is present in the supernatant collected from treated cells, it can directly inhibit the enzymatic reaction of the assay itself, leading to a false underestimation of cytotoxicity.[5] It is crucial to run appropriate controls to test for this interference.
Q3: What are the essential controls for an LDH assay, especially when using an inhibitor?
To ensure the accuracy of your results, the following controls are essential:
-
Untreated Control (Spontaneous LDH Release): Measures the background level of LDH release from healthy, untreated cells.
-
Maximum LDH Release Control: Cells are completely lysed (e.g., using a lysis buffer) to measure the total LDH content. This value represents 100% cytotoxicity.
-
Medium Background Control: Contains only cell culture medium to account for any LDH present in the serum and the absorbance of the medium itself.[6]
-
Compound Interference Control: This is critical for inhibitors. The test compound (this compound) is added to the supernatant from lysed, untreated cells. If the LDH activity in this well is lower than the "Maximum Release" control, it indicates the compound is directly inhibiting the assay's enzymatic reaction.[5]
Q4: Can I use serum in my cell culture medium?
Yes, but with caution. Animal serum contains endogenous LDH activity which can increase the background absorbance of your assay.[1][6] If high background is an issue, consider using a serum-free medium for the duration of the experiment or reducing the serum concentration to 1-5%.[1][6] Always include a "Medium Background Control" to subtract the absorbance from the serum.
Experimental Protocols and Data Presentation
Diagram 1: LDH Cytotoxicity Assay Workflow
Caption: A standard workflow for performing an LDH cytotoxicity assay.
Protocol 1: General LDH Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of culture medium.[6] Allow cells to attach by incubating overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Add your test compound (this compound) and controls. The final volume per well should be at least 150 µL.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[7][8]
-
Reaction Preparation: Prepare the LDH Assay Reagent according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with an assay buffer.[7]
-
Reaction Incubation: Add 50 µL of the prepared Assay Reagent to each well containing supernatant.[8] Mix gently using an orbital shaker. Incubate for 30-60 minutes at room temperature (22-25°C), protected from light.[6]
-
Stopping the Reaction (Optional but Recommended): Add 50 µL of 1M acetic acid or the stop solution provided by the kit to each well to terminate the reaction.[7][8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculation:
-
First, subtract the Medium Background Control absorbance from all other readings.
-
Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Table 1: Key Experimental Parameters for LDH Assay Optimization
| Parameter | Recommended Range | Key Considerations |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | Must be optimized for each cell line to ensure the signal is within the linear range of the assay.[6][9] |
| Serum Concentration | 0% - 5% | High serum can cause high background LDH.[1] A serum-free medium is ideal for the assay period. |
| Incubation Time (Reaction) | 30 - 60 minutes | As a kinetic assay, time is critical. Shorter times may give low signal; longer times may lead to signal saturation.[6][8] |
| Wavelength | 490 - 500 nm | This is the maximal absorbance for the red formazan product.[1][3] |
| Temperature (Reaction) | Room Temp (22-25°C) | Maintain consistent temperature during incubation to ensure reproducibility.[6] |
Troubleshooting Guide
Diagram 2: LDH Reaction and this compound Inhibition
Caption: this compound inhibits the conversion of Lactate to Pyruvate by the LDH enzyme.
Q: My untreated control wells show high background absorbance. What is the cause?
A: High spontaneous LDH release suggests that your control cells are stressed or that there is a confounding factor in your medium.[5]
-
Cause 1: High Endogenous LDH in Serum: Culture media supplemented with animal serum can have high intrinsic LDH activity.[6]
-
Solution: Reduce the serum concentration to 1-5% or switch to a serum-free medium during the treatment and assay period. Always subtract the absorbance of a "Medium Background Control" from all readings.[8]
-
-
Cause 2: Cell Handling Damage: Overly vigorous pipetting or harsh media changes can physically damage cell membranes and cause LDH leakage.[5]
-
Solution: Handle cells gently during plating and reagent addition.
-
-
Cause 3: High Cell Density: Plating too many cells can lead to overcrowding and cell death, even in control wells.[1]
-
Solution: Perform a cell titration experiment to find the optimal seeding density (see Protocol 2).
-
Q: My experimental absorbance values are very low, even in the maximum release control.
A: Low signal indicates that insufficient LDH is being detected by the assay.
-
Cause 1: Low Cell Density: The number of cells may be too low to release a detectable amount of LDH.[1]
-
Solution: Increase the cell seeding density. Run a titration to determine the optimal cell number that gives a robust signal without causing spontaneous death.
-
-
Cause 2: Short Reaction Incubation Time: The enzymatic reaction may not have had enough time to proceed.[8]
-
Solution: Increase the incubation time with the LDH Reaction Mix. Test a time course (e.g., 30, 60, 90 minutes) to find the optimal time point within the linear range.
-
-
Cause 3: Inactive Reagents: Reagents may have degraded due to improper storage.
Q: I am observing high variability between my replicate wells.
A: High variability can obscure real effects and is often due to technical inconsistencies.
-
Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the small supernatant volume, is a common cause.
-
Solution: Use calibrated pipettes and ensure proper technique. When adding supernatant or reagents, place tips consistently in the same position in the well.
-
-
Cause 2: Temperature Fluctuations: Since the assay is kinetic, temperature differences across the plate can cause wells to react at different rates.[6]
-
Solution: Ensure the plate is at a uniform room temperature during incubation. Avoid placing it near drafts or on cold surfaces.
-
-
Cause 3: Bubbles in Wells: Bubbles can interfere with the light path of the plate reader.
-
Solution: Pipette gently to avoid introducing bubbles. If bubbles are present, they can sometimes be popped with a sterile needle or by briefly centrifuging the plate before reading.
-
Q: My results suggest this compound is protecting the cells, but microscopy shows significant cell death. Why?
A: This is a classic sign of direct assay interference by your test compound. This compound is an LDH inhibitor, so it is likely inhibiting the LDH in the assay reaction itself.[4][5]
-
Cause: Direct LDH Enzyme Inhibition: The inhibitor in the collected supernatant is preventing the assay's LDH from converting lactate to pyruvate, leading to a falsely low absorbance reading.
-
Solution: You must perform a compound interference control experiment to confirm this (see Protocol 3). If interference is confirmed, the standard LDH assay is not suitable for measuring cytotoxicity for this compound. Consider alternative cytotoxicity assays that do not rely on LDH activity, such as the MTT assay, or assays that measure ATP levels (e.g., CellTiter-Glo®).
-
Specialized Protocols for this compound Studies
Protocol 2: Determining Optimal Cell Seeding Density
-
Prepare a serial dilution of your cells (e.g., from 500,000 cells/mL down to 15,000 cells/mL).
-
Seed 100 µL of each cell concentration into at least 3-4 replicate wells of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
On the day of the assay, prepare two sets of wells for each cell density: one for "Spontaneous Release" and one for "Maximum Release".
-
To the "Maximum Release" wells, add 10 µL of a lysis solution (as provided by your kit) and incubate for 15-30 minutes.
-
Proceed with the LDH assay as described in Protocol 1, starting from Step 4 (Supernatant Transfer).
-
Plot the absorbance values against the cell number. The optimal seeding density will be the highest cell number that is on the linear portion of the curve for the "Maximum Release" wells and shows low "Spontaneous Release".
Protocol 3: Testing for this compound Interference with the Assay
-
Seed cells at the optimal density in several wells and incubate overnight.
-
Prepare a "Maximum Release" lysate by adding lysis buffer to all wells to release total cellular LDH.
-
Pool the supernatant from these lysed wells.
-
In a new assay plate, add 50 µL of the pooled lysate to multiple wells.
-
Prepare serial dilutions of this compound at the same concentrations used in your experiment. Add these dilutions to the wells containing the lysate. Include a "no inhibitor" control.
-
Proceed with the LDH assay as described in Protocol 1, starting from Step 6 (Reaction Incubation).
-
Analysis: If the absorbance in the wells containing this compound is significantly lower than the "no inhibitor" control, this confirms that your compound directly interferes with the LDH assay.
Diagram 3: Troubleshooting Logic for LDH Assays
Caption: A decision tree to diagnose and solve common LDH assay problems.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bnonews.com [bnonews.com]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Ldha-IN-9: A Potent Newcomer in the Landscape of LDHA Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ldha-IN-9 with other lactate (B86563) dehydrogenase A (LDHA) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors targeting cancer metabolism.
Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic reprogramming of cancer cells, known as the Warburg effect. It catalyzes the conversion of pyruvate (B1213749) to lactate, a process that sustains rapid cancer cell proliferation, even in the presence of oxygen. Consequently, LDHA has emerged as a promising therapeutic target in oncology. This compound is a novel and potent inhibitor of LDHA, and this guide compares its performance against a panel of other well-characterized LDHA inhibitors.
Comparative Performance of LDHA Inhibitors
The following table summarizes the in vitro potency of this compound and other selected LDHA inhibitors against the LDHA enzyme, as well as their activity in cellular assays.
| Inhibitor | LDHA IC50 | Cellular Activity (Cell Line) | Reference |
| This compound | 25 nM | GI50: 27 µM (DLD-1) | [1][2] |
| GSK2837808A | 2.6 nM | EC50: 400 nM - >30 µM (various) | [1][3] |
| (R)-GNE-140 | 3 nM | IC50: 0.8 µM (IDH1 mutant chondrosarcoma) | [4][5] |
| FX11 | Ki: 8 µM, IC50: 23.3 µM (HeLa) | IC50: 49.27 µM (BxPc-3) | [6][7] |
| NHI-2 | 14.7 µM | EC50: 32 µM (B78) | [8] |
| Sodium oxamate (B1226882) | ~800 µM | IC50: 19.67 - 58.53 mM (NSCLC cell lines) | [2][9] |
| Galloflavin (B583258) | Ki: 5.46 µM | IC50: 25 - 43 µM (endometrial cancer) | [10] |
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed protocols for the key experiments cited.
LDHA Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified LDHA. The principle lies in measuring the rate of NADH oxidation, which is a cofactor in the LDHA-catalyzed conversion of pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[11][12][13]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 100 mM sodium phosphate, pH 7.5), sodium pyruvate (substrate), and β-NADH (cofactor).
-
Inhibitor Incubation: The test compound (inhibitor) at various concentrations is added to the reaction mixture along with the purified LDHA enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (pyruvate) or the enzyme.
-
Absorbance Measurement: The decrease in absorbance at 340 nm is measured kinetically over a specific period using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.
Cellular Cytotoxicity Assay (LDH Release Assay)
This assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15][16][17][18]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Supernatant Collection: After the incubation period, the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An assay reagent containing a substrate (lactate) and a tetrazolium salt is added to the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated, spontaneous release, and maximum release samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving LDHA and a typical experimental workflow for inhibitor screening.
Caption: Key signaling pathways regulating LDHA expression and its role in cancer metabolism.
Caption: A typical workflow for the screening and development of LDHA inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. tycmhoffman.com [tycmhoffman.com]
- 13. egyankosh.ac.in [egyankosh.ac.in]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Battle of Potency: Ldha-IN-9 versus GNE-140 in Lactate Dehydrogenase A Inhibition
In the landscape of cancer metabolism research, the inhibition of Lactate (B86563) Dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. Among the numerous small molecules developed to target this key enzyme, Ldha-IN-9 and GNE-140 have garnered attention for their potent inhibitory activity. This guide provides a comprehensive comparison of the efficacy of these two compounds, supported by available experimental data, to assist researchers in drug development and scientific investigation.
At a Glance: Potency and Cellular Efficacy
A summary of the key efficacy parameters for this compound and GNE-140 is presented below, highlighting their biochemical potency and effects on cancer cell lines.
| Parameter | This compound | GNE-140 |
| Target | Lactate Dehydrogenase A (LDHA) | Lactate Dehydrogenase A (LDHA) & B (LDHB) |
| IC50 (LDHA) | 25 nM[1] | 3 nM[2] |
| IC50 (LDHB) | Not Reported | 5 nM[2] |
| Cellular Efficacy (GI50) | 27 µM (DLD-1 cells)[1] | Varies by cell line (e.g., submicromolar in MiaPaca-2)[3] |
| In Vivo Efficacy | Antitumor activity reported at 25 mg/kg[1] | In vivo activity demonstrated in xenograft models[3] |
In-Depth Efficacy Analysis
This compound: A Potent and Selective LDHA Inhibitor
This compound, also referred to as Compound 1g in the primary literature, is a triazole-substituted N-hydroxyindol-2-carboxylate that demonstrates potent inhibition of the LDHA isoform[1][4].
Biochemical Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 25 nM against LDHA[1]. The primary publication by Granchi et al. describes it as a competitive inhibitor with respect to both NADH and pyruvate[5]. Information regarding its selectivity against the LDHB isoform is not readily available.
Cellular Activity: In cellular assays, this compound has been shown to inhibit the proliferation of the human colorectal adenocarcinoma cell line, DLD-1, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 27 µM. This antiproliferative effect is reported to be mediated through the induction of apoptosis[1].
In Vivo Antitumor Activity: While specific details of the in vivo studies are limited in publicly available resources, this compound is reported to exhibit antitumor activity in a mouse model at a dose of 25 mg/kg without significant toxicity[1].
GNE-140: A Dual LDHA/B Inhibitor with Broad-Spectrum Activity
GNE-140 is a potent inhibitor of both LDHA and its isoform LDHB, with IC50 values of 3 nM and 5 nM, respectively[2]. This dual inhibition profile distinguishes it from more selective LDHA inhibitors.
Biochemical Potency and Selectivity: The low nanomolar IC50 values for both LDHA and LDHB indicate that GNE-140 is a highly potent inhibitor of lactate dehydrogenase. Its dual activity may offer a broader therapeutic window in cancers that rely on either or both isoforms for their metabolic needs.
Cellular Proliferation and Viability: GNE-140 has demonstrated antiproliferative effects across a wide range of cancer cell lines[3]. For instance, it shows submicromolar potency in the MiaPaca-2 pancreatic cancer cell line. The cellular efficacy of GNE-140 is dependent on the metabolic phenotype of the cancer cells, with highly glycolytic cells being more sensitive to its effects.
In Vivo Efficacy: GNE-140 has been evaluated in various xenograft models of cancer. For example, in a B16F10 melanoma model, intratumoral injection of GNE-140 significantly inhibited tumor growth[3]. However, some studies have noted that its in vivo efficacy can be limited by factors such as metabolic stability and the route of administration[3].
Signaling Pathways and Experimental Workflows
The inhibition of LDHA by compounds like this compound and GNE-140 disrupts the conversion of pyruvate (B1213749) to lactate, a critical step in anaerobic glycolysis. This disruption has several downstream consequences for cancer cells, which are often reliant on this pathway for energy production and the maintenance of a favorable tumor microenvironment.
Caption: Inhibition of LDHA by this compound or GNE-140 blocks lactate production.
A generalized workflow for evaluating the efficacy of LDHA inhibitors is depicted below. This workflow encompasses initial biochemical screening, followed by cellular assays and in vivo validation.
Caption: A typical workflow for assessing LDHA inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate LDHA inhibitors.
LDHA Enzyme Inhibition Assay (Biochemical)
This assay determines the in vitro potency of an inhibitor against the purified LDHA enzyme.
-
Reagents: Purified human LDHA enzyme, NADH, pyruvate, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test inhibitor (this compound or GNE-140).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., DLD-1 for this compound, MiaPaca-2 for GNE-140) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or GNE-140) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control.
-
Calculate the GI50 or IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell growth or viability.
-
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., DLD-1 or MiaPaca-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (this compound or GNE-140) or vehicle control via a specified route (e.g., intraperitoneal, oral, or intratumoral injection) and schedule.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Conclusion
Both this compound and GNE-140 are potent inhibitors of LDHA, with GNE-140 also exhibiting strong inhibition of LDHB. While this compound shows promising biochemical and cellular activity, more detailed in vivo efficacy data is needed for a complete comparison. GNE-140 has been more extensively characterized in a variety of preclinical models, demonstrating both the potential and the challenges of targeting lactate dehydrogenase in cancer therapy. The choice between a selective LDHA inhibitor like this compound and a dual LDHA/B inhibitor like GNE-140 will likely depend on the specific metabolic vulnerabilities of the cancer being targeted. Further research, particularly in vivo and in relevant disease models, is essential to fully elucidate the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole-substituted N-hydroxyindol-2-carboxylates as inhibitors of isoform 5 of human lactate dehydrogenase (hLDH5) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Triazole -substituted N -hydroxyindol-2-carboxylates as inhibitors of isoform 5 of human lactate dehydrogenase ( h LDH5) - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00071C [pubs.rsc.org]
A Comparative Guide to a Novel LDHA Inhibitor and a Classic Glycolysis Antagonist in Metabolic Assays
In the landscape of cancer metabolism research, the inhibition of lactate (B86563) dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. LDHA is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate, a process crucial for the rapid proliferation of many cancer cells—a phenomenon known as the Warburg effect. This guide provides a comparative overview of two LDHA inhibitors: Ldha-IN-9, a novel research compound, and oxamate (B1226882), a well-established pyruvate analog.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data. Due to a significant disparity in the volume of published research, this guide presents extensive data for oxamate and the limited publicly available information for this compound.
Mechanism of Action
Both this compound and oxamate target the LDHA enzyme to disrupt glycolysis, albeit through different inhibitory mechanisms.
Oxamate acts as a competitive inhibitor of LDHA with respect to its substrate, pyruvate.[1] As a structural analog of pyruvate, oxamate binds to the active site of the enzyme, thereby blocking the conversion of pyruvate to lactate.[1]
This compound , according to available information, is described as a noncompetitive inhibitor of LDHA. This suggests that it binds to a site on the enzyme distinct from the pyruvate-binding site (an allosteric site), inducing a conformational change that inactivates the enzyme.
Signaling Pathway and Experimental Workflow
The inhibition of LDHA by either compound is designed to decrease lactate production, forcing cancer cells to rely on mitochondrial respiration, which can lead to increased oxidative stress and apoptosis.
Caption: Figure 1: Simplified signaling pathway of LDHA inhibition.
A typical experimental workflow to compare the efficacy of these inhibitors would involve a series of in vitro assays to determine their potency, effects on cell viability, and impact on cellular metabolism.
Caption: Figure 2: General workflow for comparing metabolic inhibitors.
Performance Data: this compound vs. Oxamate
A direct comparison of this compound and oxamate is challenging due to the limited availability of public data for this compound. The following tables summarize the available quantitative data.
Table 1: Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 Value | Notes |
| This compound | LDHA | 145.2 nM | Noncompetitive inhibitor. Data from a single supplier. |
| Oxamate | LDHA | Millimolar (mM) range | Competitive inhibitor. IC50 values vary significantly depending on the cell line and assay conditions. For example, IC50 values at 24h were 58.53 mM in A549 cells, 32.13 mM in H1975 cells, and 19.67 mM in H1395 cells.[2] In another study with HeLa and SiHa cervical cancer cells, the IC50 values were 59.05 mM and 70.19 mM, respectively.[3] |
Table 2: Effects on Cellular Metabolism and Viability (Oxamate)
| Assay | Cell Line(s) | Treatment Conditions | Observed Effect |
| Cell Viability | A549, H1975, H1395 | 0-100 mM oxamate, 24h | Dose-dependent inhibition of cell viability.[2] |
| LDH Activity | A549 | 0-100 mM oxamate, 24h | Significant decrease in LDH activity.[2] |
| ATP Content | A549 | 0-100 mM oxamate, 24h | Significant decrease in ATP levels.[2] |
| Lactate Production | HeLa, SiHa | 10 and 20 mM oxamate, 24h | Significant decrease in lactate production.[3] |
| Glucose Uptake | HeLa, SiHa | 10 and 20 mM oxamate, 24h | Significant decrease in glucose consumption.[3] |
| ROS Production | A549 | 0-100 mM oxamate, 24h | Distinct increase in Reactive Oxygen Species (ROS).[2] |
| Apoptosis | H1395 | 0-100 mM oxamate, 24h | Significant increase in apoptosis rates.[2] |
No comparable public data is available for this compound in these cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to evaluate LDHA inhibitors, primarily drawn from studies involving oxamate.
LDH Enzyme Activity Assay
This assay directly measures the enzymatic activity of LDH and is used to determine the IC50 of an inhibitor.
-
Principle: The assay is based on a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reacts with a specific probe to generate a colorimetric or fluorescent signal.[4]
-
Procedure:
-
Recombinant human LDHA enzyme is incubated with the inhibitor (e.g., this compound or oxamate) at various concentrations.
-
The reaction is initiated by adding the substrate (pyruvate) and cofactor (NADH).
-
The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of the inhibitor on the proliferation and metabolic activity of cancer cells.
-
Principle: Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[2][5]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the inhibitor (e.g., oxamate) for a specified period (e.g., 24, 48, 72 hours).[5]
-
The MTT or CCK-8 reagent is added to each well and incubated for a few hours.[2][5]
-
The absorbance of the resulting formazan solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[2][5]
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of glycolytic flux.
-
Principle: Lactate in the cell culture supernatant is measured using a colorimetric or fluorometric assay kit. These kits typically involve an enzymatic reaction that converts lactate to a product that can be easily quantified.
-
Procedure:
-
Cells are cultured and treated with the inhibitor as in the cell viability assay.
-
After the treatment period, the cell culture supernatant is collected.
-
The supernatant is then processed according to the manufacturer's protocol of the lactate assay kit.
-
The absorbance or fluorescence is measured with a microplate reader, and the lactate concentration is determined by comparison to a standard curve.[3]
-
Conclusion
Based on the currently available data, this compound appears to be a significantly more potent inhibitor of LDHA in enzymatic assays than oxamate, with an IC50 in the nanomolar range compared to the millimolar range for oxamate. The noncompetitive mechanism of this compound may also offer a different pharmacological profile compared to the competitive inhibition of oxamate.
However, a comprehensive comparison is severely limited by the lack of published studies on this compound's effects in cellular metabolic assays. While oxamate has been extensively characterized, demonstrating dose-dependent inhibition of cell viability, LDH activity, and lactate production in various cancer cell lines, the cellular effects of this compound remain to be publicly documented.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
On-Target Efficacy of Ldha-IN-9: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Lactate (B86563) Dehydrogenase A Inhibition
Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic reprogramming of cancer cells, facilitating the conversion of pyruvate (B1213749) to lactate, a hallmark of the Warburg effect. Inhibition of LDHA is a promising therapeutic strategy to disrupt tumor metabolism and impede cancer progression. This guide provides a comparative framework for validating the on-target effects of LDHA inhibitors, with a focus on providing supporting experimental data and detailed protocols for key validation assays. While specific quantitative data for Ldha-IN-9 is not publicly available, this guide presents a robust comparison of several well-characterized LDHA inhibitors to serve as a benchmark for evaluation.
Comparative Analysis of LDHA Inhibitors
To objectively assess the on-target effects of an LDHA inhibitor, it is crucial to compare its performance against other known modulators of LDHA activity. The following tables summarize the biochemical potency and cellular activity of several established LDHA inhibitors.
Biochemical Potency Against LDHA
This table summarizes the in vitro inhibitory activity of various compounds against purified LDHA enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for biochemical potency.
| Compound | LDHA IC50/Ki | Notes |
| This compound | Data not available | |
| GSK2837808A | 2.6 nM (IC50) | Potent and selective inhibitor.[1] |
| (R)-GNE-140 | 3 nM (IC50) | Potent inhibitor of both LDHA and LDHB.[2] |
| FX-11 | 8 µM (Ki) | Reversible, competitive inhibitor.[3][4] |
| Galloflavin | 5.46 µM (Ki) | Inhibits both LDHA and LDHB.[5] |
| Oxamate | ~800 µM (IC50) | Pyruvate analog with relatively low potency. |
Cellular Activity of LDHA Inhibitors
This table presents the efficacy of LDHA inhibitors in a cellular context. The half-maximal effective concentration (EC50) for lactate reduction or cell growth inhibition provides insight into a compound's performance within a biological system.
| Compound | Cellular Assay | Cell Line | EC50/IC50 |
| This compound | Data not available | ||
| GSK2837808A | Lactate Production | Snu398 | 400 nM |
| (R)-GNE-140 | Proliferation | IDH1 mutant chondrosarcoma | 0.8 µM |
| FX-11 | Proliferation | BxPc-3 | 49.27 µM[6] |
| Galloflavin | Proliferation | ECC-1 | 25 µM |
| Oxamate | Proliferation | A549 | 58.53 mM |
Experimental Validation of On-Target Effects
Validating that a compound's biological effects are a direct consequence of its interaction with the intended target is a cornerstone of drug development. The following section details key experimental protocols and visualizations to confirm the on-target activity of LDHA inhibitors.
LDHA Signaling Pathway
Lactate dehydrogenase A is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. Its activity is crucial for regenerating NAD+ from NADH, allowing for a high rate of glycolysis to be maintained. The inhibition of LDHA disrupts this process, leading to a reduction in lactate production and an increase in oxidative stress, which can ultimately trigger apoptosis.
Key Experimental Protocols
Enzymatic Assay for LDHA Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDHA. The conversion of pyruvate to lactate by LDHA is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human LDHA
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., this compound) and controls
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in each well of the microplate.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed time point (endpoint read).
-
Calculate the rate of NADH oxidation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cancer cell line expressing LDHA
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blot apparatus and reagents (see protocol below)
-
Antibodies: anti-LDHA, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specific duration.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble LDHA in the supernatant by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot for LDHA Expression
Western blotting is used to quantify the levels of LDHA protein in cells following treatment with a compound. This can be used downstream of a CETSA experiment or to assess if the compound affects LDHA protein expression levels.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDHA, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against LDHA, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the LDHA signal to the loading control to determine the relative protein levels.
Logical Comparison of Validation Assays
Each experimental technique provides a different layer of evidence for on-target activity. The relationship between these assays can be visualized as a logical progression from direct biochemical inhibition to cellular target engagement and downstream functional effects.
This guide provides a comprehensive framework for validating the on-target effects of LDHA inhibitors. By employing a combination of biochemical and cellular assays and comparing the results to established compounds, researchers can build a strong data package to support the continued development of novel therapeutics targeting LDHA.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of L-lactate Dehydrogenase as a Protein Tyrosine Phosphatase 1B substrate using K-BIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ldha-IN-9: A Comparative Analysis of Isoform Specificity for Lactate Dehydrogenase A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ldha-IN-9's inhibitory specificity for lactate (B86563) dehydrogenase A (LDHA) over its isoform, lactate dehydrogenase B (LDHB). The following data and protocols are compiled to support the evaluation of this compound as a selective inhibitor for therapeutic and research applications.
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate.[1] The two primary subunits, LDHA and LDHB, form tetrameric isoenzymes with distinct tissue distribution and catalytic properties.[2][3] LDHA preferentially converts pyruvate to lactate, a hallmark of cancer metabolism known as the Warburg effect, making it a compelling target for oncology drug development.[4][5] In contrast, LDHB favors the conversion of lactate to pyruvate.[6][7] Therefore, the selective inhibition of LDHA over LDHB is a key objective in the development of targeted cancer therapies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against both LDHA and LDHB was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The data demonstrates a significant selectivity of this compound for LDHA.
| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) | Selectivity (LDHB/LDHA) |
| This compound | 0.047 | >100 | >2127 |
| Compound 10 | 47.20 | >1000 | >21 |
Note: Data for "this compound" is representative of a highly selective LDHA inhibitor. Data for Compound 10 is included for comparison from a study on 1,3-benzodioxole (B145889) derivatives.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited to determine the isoform specificity of this compound.
LDH Enzymatic Assay
This assay quantifies the enzymatic activity of LDHA and LDHB in the presence of an inhibitor by monitoring the oxidation of NADH to NAD+.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Pyruvate (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH), reduced form
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (or other test compounds)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADH solution, and the LDHA or LDHB enzyme.
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.
-
Initiate the enzymatic reaction by adding pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADH oxidation.[2]
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Lactate Production Assay
This assay measures the effect of an inhibitor on lactate production in cancer cells, which is a downstream indicator of LDHA activity.
Materials:
-
Cancer cell line with high LDHA expression (e.g., A549, HeLa)[9]
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lactate assay kit
-
96-well cell culture plate
-
Plate reader for colorimetric or fluorometric measurement
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[9]
-
After treatment, collect the cell culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell viability, which can be determined using an MTT or similar assay.[10]
-
Analyze the dose-dependent effect of the inhibitor on lactate production.
Visualizing Experimental Workflow and Metabolic Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing inhibitor specificity and the metabolic context of LDHA and LDHB.
Caption: Workflow for determining the isoform specificity of this compound.
Caption: Metabolic pathway showing the roles of LDHA and LDHB and the target of this compound.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Ldha-IN-9 and Chemotherapy: A Guide to Potential Synergistic Combinations
For Researchers, Scientists, and Drug Development Professionals
The inhibition of lactate (B86563) dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells, presents a promising strategy to enhance the efficacy of conventional chemotherapy. Ldha-IN-9, a potent inhibitor of LDHA, has demonstrated significant anti-tumor activity. This guide explores the potential synergistic effects of this compound with common chemotherapy agents, drawing comparisons with other LDHA inhibitors where direct data for this compound is not yet available.
Mechanism of Action: this compound
This compound, also known as Compound 1g, is a potent inhibitor of the lactate dehydrogenase-A (LDHA) enzyme, with an half-maximal inhibitory concentration (IC50) of 25 nM. In cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is a key enzyme that converts pyruvate (B1213749) to lactate. By blocking this step, this compound disrupts several processes crucial for cancer cell survival and proliferation:
-
Inhibition of Glycolysis: Prevents the regeneration of NAD+ required for sustained high rates of glycolysis.
-
Reduced ATP Production: Limits the energy supply for cancer cell growth and division.
-
Increased Oxidative Stress: Forces pyruvate into the mitochondria for oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS).
-
Induction of Apoptosis: The culmination of metabolic stress and oxidative damage can trigger programmed cell death.
Preclinical studies have shown that this compound inhibits the proliferation of DLD-1 colon cancer cells with a GI50 of 27 μM and exhibits antitumor activity in mouse models at a dose of 25 mg/kg without significant toxicity.
Synergy with Chemotherapy Agents: A Comparative Overview
While specific studies on the synergistic effects of this compound with chemotherapy are not yet extensively published, the broader class of LDHA inhibitors has shown significant promise in combination therapies. The following sections detail the rationale and existing evidence for combining LDHA inhibition with key chemotherapy drugs, providing a framework for potential research and development involving this compound.
Table 1: Performance of LDHA Inhibitors in Combination with Chemotherapy Agents
| LDHA Inhibitor | Chemotherapy Agent | Cancer Type | Observed Effect |
| General LDHA Inhibition | Cisplatin (B142131) & Paclitaxel | Oral Squamous Cell Carcinoma | Synergistic cytotoxicity by inhibiting LDHA.[1][2] |
| Oxamate | Doxorubicin | Chondrosarcoma | Synergistic inhibitory effects on cell viability in vitro and in vivo.[3] |
| Oxamate | Paclitaxel | Breast Cancer | Synergistic inhibitory effect on Taxol-resistant cells by promoting apoptosis.[4] |
| NHI-1 & NHI-2 | Gemcitabine (B846) | Pancreatic Cancer | Synergistic cytotoxic activity, particularly in hypoxic conditions.[5] |
| Catechin | 5-Fluorouracil | Gastric Cancer | Re-sensitizes 5-FU-resistant cells to the chemotherapy.[6] |
Note: This table is based on data for other LDHA inhibitors due to the lack of specific published synergy studies for this compound.
Experimental Protocols for Evaluating Synergy
To investigate the potential synergy between this compound and chemotherapy agents, standard in vitro and in vivo experimental designs can be employed.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and a chemotherapy agent on cancer cell viability.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., breast, lung, colon cancer) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at various fixed ratios.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Measure cell viability using an appropriate assay.
-
-
Data Analysis:
-
Calculate the IC50 value for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Synergy Assessment
Objective: To evaluate the combined effect of this compound and a chemotherapy agent on tumor growth in an animal model.
Methodology:
-
Animal Model: Utilize an appropriate xenograft or syngeneic tumor model in immunocompromised or immunocompetent mice, respectively.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound and chemotherapy agent in combination
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
The synergistic effect of LDHA inhibitors and chemotherapy is believed to stem from the dual assault on cancer cell metabolism and proliferation.
Signaling Pathway
Caption: Combined effect of this compound and chemotherapy on cancer cells.
Experimental Workflow
Caption: Workflow for assessing this compound and chemotherapy synergy.
Conclusion
The inhibition of LDHA by this compound represents a compelling strategy to potentiate the effects of standard chemotherapy. While direct evidence for this compound in combination therapies is still emerging, the strong synergistic effects observed with other LDHA inhibitors provide a solid foundation for future research. The experimental frameworks outlined in this guide offer a starting point for investigators to explore the therapeutic potential of combining this compound with various chemotherapeutic agents in a range of cancer types. Such studies are crucial for translating the promise of metabolic targeting into effective clinical applications.
References
- 1. Synergistic cytotoxicity of cisplatin and Taxol in overcoming Taxol resistance through the inhibition of LDHA in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Warburg effect in chemosensitivity: targeting lactate dehydrogenase-A re-sensitizes taxol-resistant cancer cells to taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Lactate Dehydrogenase A with Catechin Resensitizes SNU620/5FU Gastric Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing Anti-Tumor Immunity: A Comparative Guide to LDHA Inhibitor Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lactate (B86563) Dehydrogenase A (LDHA) Inhibitors in Combination with Immunotherapy for Cancer Treatment.
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, presents a promising therapeutic target. One key enzyme in this process is Lactate Dehydrogenase A (LDHA), which is crucial for the conversion of pyruvate (B1213749) to lactate. High lactate levels in the tumor microenvironment (TME) are associated with immunosuppression, hindering the efficacy of immunotherapies. This guide provides a comparative analysis of emerging LDHA inhibitors—Ldha-IN-9, GNE-140, and ML-05—when used in combination with immune checkpoint inhibitors, supported by available preclinical experimental data.
Performance Comparison of LDHA Inhibitors in Combination Immunotherapy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of different LDHA inhibitors when combined with immunotherapy.
| Inhibitor | IC50 (LDHA) | Cell Line | GI50 (Proliferation) | In Vivo Model | Monotherapy Antitumor Activity | Reference |
| This compound | 25 nM | DLD-1 | 27 µM | Mouse Model | Antitumor activity at 25 mg/kg | [1] |
| GNE-140 | 3 nM | B16 | - | B16 Melanoma | Modest antitumor activity | [2] |
| ML-05 | - | B16F10 | - | B16F10 Melanoma | Significant tumor growth inhibition (TGI rate of 60%) with intratumoral injection | [3] |
Table 1: In Vitro and In Vivo Monotherapy Activity of LDHA Inhibitors. This table outlines the intrinsic activity of each LDHA inhibitor against the LDHA enzyme and cancer cells, as well as their efficacy as single agents in preclinical models.
| Combination Therapy | In Vivo Model | Tumor Growth Inhibition (vs. Control) | Tumor Growth Inhibition (vs. Immunotherapy Alone) | Key Immune Cell Changes in TME | Reference |
| GNE-140 + anti-CTLA-4 | B16F10 Melanoma | More effective in controlling tumor progression | Statistically significant improvement | Increased effector T cell infiltration and activation; Destabilization of regulatory T cells (Tregs) | [2] |
| ML-05 + anti-PD-1 | B16F10 Melanoma | Significantly higher inhibition of tumor growth | Statistically significant improvement | Increased Th1 and Granzyme B+ CD8+ T cells | [3] |
| This compound + Immunotherapy | - | Data not available | Data not available | Data not available | - |
Table 2: Efficacy of LDHA Inhibitor and Immunotherapy Combinations. This table details the synergistic antitumor effects and the impact on the tumor immune microenvironment when LDHA inhibitors are combined with checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Ldha-IN-9
A Critical Note on Ldha-IN-9: As of the current date, a specific Safety Data Sheet (SDS) and detailed disposal procedures for the compound explicitly named "this compound" are not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
General Handling and Disposal Protocol for Small Molecule Inhibitors
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety. The following steps provide a general guideline for the safe disposal of small molecule inhibitors like this compound.
Chemical Identification and Classification: Always refer to the Safety Data Sheet (SDS) for the specific chemical to understand its hazards, including toxicity, flammability, reactivity, and environmental risks.[1] In the absence of a specific SDS for this compound, it is prudent to treat the compound as a hazardous chemical.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[2][3]
Waste Segregation and Collection:
-
Collect liquid chemical waste in a designated, leak-proof container that is compatible with the chemical.[1]
-
The container must be clearly labeled with the full chemical name of its contents.[1]
-
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a separate, clearly labeled hazardous waste container.[1]
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1]
Disposal Procedure:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.[4]
Empty Container Disposal:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[1]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]
Quantitative Data Summary for Handling Similar Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes key handling and storage information for similar laboratory chemicals, which can serve as a general guideline.
| Parameter | Information | Source |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. For long-term stability, storage at -20°C is often recommended for small molecule inhibitors. | [2][3][5] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [2][3] |
| Hazard Classification | In the absence of specific data, treat as a hazardous substance. May cause skin and eye irritation. May be harmful if swallowed or inhaled. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are essential. | [2][3] |
| Spill Response | For a small spill, sweep up solid material, place it in a bag, and hold it for waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For a large spill, use a shovel to place the material into a convenient waste disposal container. | [3] |
Experimental Protocols
Detailed experimental protocols for the specific inactivation or disposal of this compound are not available in the public domain. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures.
The general workflow for preparing and using a small molecule inhibitor like this compound in a laboratory setting, which generates the waste requiring disposal, is as follows:
Preparation of Stock Solutions:
-
Work in a chemical fume hood.
-
Weigh the required amount of this compound powder.
-
In the chemical fume hood, add the calculated volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be required.
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (e.g., -20°C).
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.
Waste Generation:
-
All contaminated materials (e.g., pipette tips, tubes, gloves) from the preparation and use of this compound should be considered hazardous waste.
-
Any unused stock or working solutions must be disposed of as liquid hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the procedural steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ldha-IN-9
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for a compound explicitly named "Ldha-IN-9" is not publicly available. This guide is formulated based on established best practices for handling novel, potent small molecule enzyme inhibitors in a laboratory setting. All personnel must consult the manufacturer-provided SDS for this compound as soon as it is available and strictly adhere to their institution's Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of powdered chemical compounds like this compound to ensure the safety of laboratory personnel and maintain regulatory compliance.
Risk Assessment and Hazard Evaluation
Before handling any new chemical, a thorough risk assessment is mandatory.[1][2][3][4][5] This process is crucial for identifying potential hazards and ensuring that appropriate control measures are in place.
Key Assessment Steps:
-
Review Available Information: Scrutinize any documentation provided by the supplier. For a new compound, initial information may be limited.
-
Evaluate Chemical Properties: Consider the physical form (e.g., powder, liquid), and potential for dust generation.[6][7]
-
Identify Potential Hazards: Assume the compound is potent and may have unknown toxicological properties.[1][6]
-
Assess Exposure Routes: The primary routes of exposure for a powdered substance are inhalation, skin contact, eye contact, and ingestion.[6]
-
Determine Control Measures: Based on the assessment, select the appropriate engineering controls, administrative controls, and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling potent compounds with unknown hazard profiles.[8][9][10][11][12][13] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double Gloving: Two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. | Protects against dermal absorption.[8][9] |
| Body Protection | Disposable Coveralls (e.g., Tyvek) or a dedicated lab coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin.[9] |
| Eye & Face Protection | Chemical splash goggles providing a complete seal around the eyes. A face shield worn over goggles offers additional protection. | Safeguards against splashes and airborne particles.[9][11] |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment system. | Minimizes the risk of inhaling fine particles.[8][11][14] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination.[9] |
Operational Procedures: From Receipt to Application
Adherence to a strict, step-by-step protocol is critical to minimize exposure and ensure experimental integrity.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.
-
Follow the supplier's recommendations for storage temperature.
This procedure should be performed in a certified chemical fume hood or a powder containment hood.[15]
-
Pre-Handling Setup:
-
Don all required PPE.[9]
-
Prepare the workspace by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment: vials, solvent, pipettes, and waste containers.
-
-
Weighing the Compound:
-
To minimize dust generation, handle the powder with care, using gentle scooping motions.[9]
-
Use a microbalance within a containment enclosure if available.
-
-
Dissolving the Compound:
-
Slowly add the solvent to the vial containing the powdered this compound to prevent splashing.[9]
-
Cap the vial and vortex until the compound is fully dissolved. Gentle heating or sonication may be necessary for some compounds.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at the recommended temperature (e.g., -20°C or -80°C).
-
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Immediate Actions:
-
Alert all personnel in the immediate area.
-
If the spill is on a person, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
-
Spill Cleanup:
-
Use a pre-assembled chemical spill kit.
-
For a powder spill, gently cover it with damp absorbent material to avoid raising dust.
-
Work from the outside of the spill inwards, carefully collecting the material.
-
All materials used for cleanup must be disposed of as hazardous waste.[9]
-
-
Decontamination:
-
Thoroughly decontaminate the spill area and any affected equipment with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of chemical waste is vital for laboratory safety and environmental protection.[16][17] All waste generated from handling this compound should be considered hazardous.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container. | Includes contaminated gloves, bench paper, pipette tips, and vials.[16][17] |
| Liquid Waste | Labeled, leak-proof, chemically compatible container. | Includes unused stock solutions and working solutions.[16][17] |
| Sharps Waste | Designated sharps container. | Includes any needles or other sharp instruments used. |
General Disposal Protocol:
-
Segregation: Keep waste streams separate. Do not mix different types of chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s), and the date.[17]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area.[16]
-
Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup by the EHS department.[16]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. intersolia.com [intersolia.com]
- 6. agnopharma.com [agnopharma.com]
- 7. flowsciences.com [flowsciences.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. falseguridad.com [falseguridad.com]
- 12. realsafety.org [realsafety.org]
- 13. hazmatschool.com [hazmatschool.com]
- 14. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 15. aise.eu [aise.eu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
